HJB97
Descripción
Propiedades
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N8O3/c1-6-34-20(11-17(32-34)14-7-8-14)29-24-22-15-10-19(36-5)16(21-12(2)33-37-13(21)3)9-18(15)28-23(22)30-25(31-24)26(35)27-4/h9-11,14H,6-8H2,1-5H3,(H,27,35)(H2,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYHQYRTYFSMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HJB97: A Potent BET Inhibitor for Epigenetic Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HJB97 is a high-affinity small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) domain family of proteins, which are key epigenetic readers.[1][2] By binding to the bromodomains of BET proteins, this compound competitively displaces them from acetylated lysine residues on histone tails, thereby modulating gene transcription.[3][4] This inhibitory activity disrupts critical cancer-related pathways, making this compound a significant tool for research and a promising candidate for therapeutic development, particularly in oncology. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action in Epigenetic Regulation
This compound exerts its effects by targeting the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][5] These proteins are crucial transcriptional co-regulators that recognize and bind to acetylated lysine residues on histones and other proteins through their tandem bromodomains (BD1 and BD2).[3][4] This interaction is a key step in the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to the expression of target genes.
The primary mechanism of action of this compound is the competitive inhibition of BET bromodomains.[2][5] this compound occupies the acetyl-lysine binding pocket of the bromodomains, preventing the BET proteins from docking onto chromatin. This displacement leads to the suppression of transcription of key oncogenes, such as c-Myc, and genes involved in cell cycle progression and apoptosis.[2]
Furthermore, this compound has been instrumental in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][6] It serves as the BET-binding moiety in the PROTAC molecule BETd-260, which links this compound to a ligand for an E3 ubiquitin ligase.[1][6] This bifunctional molecule not only inhibits BET proteins but also flags them for degradation by the proteasome, leading to a more profound and sustained suppression of BET protein levels and activity.[1][5][6]
Signaling Pathway of this compound Action
Quantitative Data
This compound has been characterized as a high-affinity BET inhibitor, demonstrating potent binding to the bromodomains of BRD2, BRD3, and BRD4.[2] Its efficacy has been quantified through various in vitro assays, with key binding affinities and inhibitory concentrations summarized below.
| Target | Assay Type | Value Type | Value | Reference |
| BRD2 BD1 | Competitive Binding | Ki | 0.9 ± 0.2 nM | [7] |
| BRD2 BD1 | Competitive Binding | IC50 | 3.1 ± 0.7 nM | [7] |
| BRD2 BD2 | Competitive Binding | Ki | 0.27 ± 0.09 nM | [7] |
| BRD2 BD2 | Competitive Binding | IC50 | 3.9 ± 0.5 nM | [7] |
| BRD3 BD1 | Competitive Binding | Ki | 0.5 ± 0.2 nM | [7] |
| BRD3 BD1 | Competitive Binding | IC50 | 2.5 ± 0.8 nM | [7] |
| BRD3 BD2 | Competitive Binding | Ki | 0.2 ± 0.05 nM | [7] |
| BRD3 BD2 | Competitive Binding | IC50 | 3.1 ± 0.4 nM | [7] |
| BRD4 BD1 | Competitive Binding | Ki | 0.4 ± 0.1 nM | [7] |
| BRD4 BD1 | Competitive Binding | IC50 | 2.2 ± 0.5 nM | [7] |
| BRD4 BD2 | Competitive Binding | Ki | 0.2 ± 0.04 nM | [7] |
| BRD4 BD2 | Competitive Binding | IC50 | 2.8 ± 0.3 nM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound and other BET inhibitors.
Fluorescence Polarization (FP)-Based Competitive Binding Assay
This assay is used to determine the binding affinity (Ki and IC50) of this compound to BET bromodomains.
Protocol:
-
Reagents and Materials:
-
Recombinant human BET bromodomain proteins (BRD2, BRD3, BRD4).
-
Fluorescently labeled probe (e.g., a known BET inhibitor ligand).
-
This compound compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
384-well black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the 384-well plate, add the BET bromodomain protein at a fixed concentration.
-
Add the fluorescently labeled probe at a fixed concentration.
-
Add the serially diluted this compound or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
-
Western Blot Analysis for BET Protein Levels
This method is used to assess the levels of BET proteins in cells following treatment with this compound or a PROTAC derived from it.
Protocol:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow for Western Blot Analysis
Cell Viability Assay (e.g., CCK-8)
This assay is used to determine the effect of this compound on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).[6]
-
-
CCK-8 Assay:
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the EC50 value by fitting the dose-response curve to a non-linear regression model.
-
Conclusion
This compound is a potent and selective inhibitor of the BET family of proteins, playing a crucial role in epigenetic regulation. Its ability to disrupt the interaction between BET proteins and acetylated chromatin provides a powerful tool for investigating the transcriptional control of oncogenes and other disease-related genes. The development of this compound-based PROTACs further enhances its therapeutic potential by inducing the degradation of BET proteins. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review of BET inhibitors targeting bromodomains in epigenetic regulation. [wisdomlib.org]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
The Role of HJB97 in Cancer Cells: A Technical Guide for Researchers
An In-depth Analysis of a High-Affinity BET Bromodomain Inhibitor
HJB97 is a potent, high-affinity small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are crucial epigenetic readers that play a pivotal role in the regulation of gene transcription.[2] By binding to acetylated lysine residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific gene promoters, including those of key oncogenes. In cancer cells, the function of this compound is primarily to competitively inhibit the binding of BET proteins to chromatin, thereby disrupting the transcription of cancer-promoting genes and hindering tumor cell growth and proliferation.
Core Mechanism of Action: Inhibition of Epigenetic Reading
The primary function of this compound in cancer cells is to act as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains. This inhibition prevents the recruitment of transcriptional regulators, leading to the downregulation of key oncogenes.
One of the most well-documented downstream effects of BET inhibition by molecules like this compound is the suppression of the MYC oncogene.[1] The c-MYC protein is a critical transcription factor that drives the proliferation of many cancer cells. By preventing BRD4 from binding to the MYC gene promoter and enhancer regions, this compound effectively reduces c-Myc expression at the transcriptional level.[1]
While a direct, potent inducer of apoptosis on its own, this compound's inhibition of BET proteins can sensitize cancer cells to apoptotic signals. The downregulation of anti-apoptotic proteins, which can be downstream targets of BET-regulated transcription factors, contributes to this effect. However, studies have shown that this compound exhibits weak apoptotic activity when used as a standalone agent.[3] Its more significant role in research has been as a chemical probe to validate the mechanism of more potent BET-targeting molecules, such as Proteolysis Targeting Chimeras (PROTACs).[2][3] For instance, pre-treatment of cells with this compound can block the degradation of BET proteins by BET-targeting PROTACs, confirming that the PROTAC's activity is dependent on its engagement with the BET bromodomain.[2]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the binding affinity and cellular activity of this compound.
Table 1: In Vitro Binding Affinity of this compound for BET Bromodomains
| Target Bromodomain | Ki (nM) | IC50 (nM) |
| BRD2 BD1 | 0.9 ± 0.2 | 3.1 ± 0.7 |
| BRD2 BD2 | 0.27 ± 0.09 | 3.9 ± 0.5 |
| BRD3 BD1 | 0.18 ± 0.01 | 6.6 ± 0.2 |
| BRD3 BD2 | 0.21 ± 0.03 | 1.9 ± 0.4 |
| BRD4 BD1 | 0.5 ± 0.2 | 7.0 ± 0.6 |
| BRD4 BD2 | 1.0 ± 0.1 | 7.0 ± 0.1 |
| (Data sourced from Biocompare, citing Aladdin Scientific)[1] |
Table 2: this compound-Mediated Inhibition of Cancer Cell Growth (IC50/EC50)
| Cell Line | Cancer Type | IC50/EC50 (nM) |
| RS4;11 | Acute Leukemia | 24.1 ± 5.3 |
| MOLM-13 | Acute Leukemia | 25.6 ± 1.9 |
| HepG2 | Hepatocellular Carcinoma | 1,514 |
| BEL-7402 | Hepatocellular Carcinoma | 9,597 |
| SK-HEP-1 | Hepatocellular Carcinoma | 2,001 |
| SMMC-7721 | Hepatocellular Carcinoma | 3,117 |
| HuH-7 | Hepatocellular Carcinoma | 2,780 |
| MHCC97H | Hepatocellular Carcinoma | 2,109 |
| (Data for leukemia cell lines sourced from Biocompare[1]; data for hepatocellular carcinoma cell lines sourced from Zhang et al.[4]) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of this compound for individual BET bromodomains.
-
Reagents and Materials:
-
Purified recombinant BET bromodomain proteins (e.g., BRD4-BD1).
-
A fluorescently labeled probe known to bind to the target bromodomain.
-
This compound compound stock solution in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the microplate, add the fluorescent probe at a constant concentration (typically at its Kd value for the bromodomain).
-
Add the purified BET bromodomain protein at a constant concentration.
-
Add the diluted this compound or DMSO (vehicle control).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
The data is then analyzed to calculate the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe from the bromodomain.
-
Cell Viability Assay (CCK-8)
This colorimetric assay measures the number of viable cells and is used to determine the IC50 value of this compound in different cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
Cell Counting Kit-8 (CCK-8) reagent.
-
96-well cell culture plates.
-
A microplate reader capable of measuring absorbance at 450 nm.
-
-
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound.
-
Western Blot for c-Myc Downregulation
This technique is used to detect the levels of specific proteins, in this case, to confirm the downregulation of c-Myc following this compound treatment.
-
Reagents and Materials:
-
Cancer cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-c-Myc, anti-GAPDH or anti-β-actin as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. The intensity of the c-Myc band is normalized to the loading control.
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.
-
Reagents and Materials:
-
Cancer cells treated with this compound.
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound for a specified time (e.g., 48 hours).
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The data will distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Conclusion and Future Directions
This compound serves as a valuable research tool for understanding the role of BET proteins in cancer. Its high affinity and well-characterized inhibitory activity make it an excellent comparator for the development of novel anti-cancer therapeutics, particularly in the realm of PROTACs. While its standalone therapeutic potential may be limited by its modest induction of apoptosis and the high concentrations required for efficacy in some cancer types, its utility in elucidating the fundamental mechanisms of BET protein function in oncology is undisputed. Future research could focus on identifying specific cancer subtypes that are particularly sensitive to this compound or on using it in combination with other therapeutic agents to enhance its anti-cancer effects. There is currently a lack of publicly available in vivo efficacy data for this compound, which would be a crucial next step in fully characterizing its therapeutic potential.
References
- 1. biocompare.com [biocompare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
HJB97: A Potent and Selective BET Bromodomain Inhibitor for Cancer Research
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Their ability to recognize acetylated lysine residues on histones and other proteins makes them key regulators of oncogenes, such as c-Myc, and pro-inflammatory signaling pathways, including NF-κB. Consequently, BET proteins have emerged as promising therapeutic targets in oncology and inflammatory diseases. HJB97 is a high-affinity, potent, and selective small-molecule inhibitor of the BET family of bromodomains. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, cellular activity, and the experimental protocols to evaluate its effects.
Introduction to this compound
This compound is a potent inhibitor of the BET family of bromodomains, demonstrating high affinity for the bromodomains of BRD2, BRD3, and BRD4.[1][2][3] Its mechanism of action involves competing with acetylated lysines for binding to the bromodomain acetyl-lysine binding pocket, thereby displacing BET proteins from chromatin.[4][5] This displacement leads to the downregulation of key target genes involved in cell proliferation and survival, most notably the proto-oncogene c-Myc.[1][3] this compound has shown significant anti-proliferative effects in various cancer cell lines, particularly in hematological malignancies like acute leukemia.[1][3] Furthermore, this compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), such as BETd-260, which are designed to induce the degradation of BET proteins.[1][6][7][8]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and cellular activity.
Table 1: In Vitro Binding Affinity of this compound for BET Bromodomains
| Target | IC50 (nM) | Ki (nM) |
| BRD2 BD1 | 3.1[1][3] | 0.9[1][3] |
| BRD2 BD2 | 3.9[1][3] | 0.27[1][3] |
| BRD3 BD1 | 6.6[1][3] | 0.18[1][3] |
| BRD3 BD2 | 1.9[1][3] | 0.21[1][3] |
| BRD4 BD1 | 7.0[1][3] | 0.5[1][3] |
| BRD4 BD2 | 7.0[1][3] | 1.0[1][3] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) |
| RS4;11 | Acute Leukemia | Cell Growth | IC50 | 24.1[1][3] |
| MOLM-13 | Acute Leukemia | Cell Growth | IC50 | 25.6[1][3] |
| Multiple HCC Cell Lines | Hepatocellular Carcinoma | Cell Viability | EC50 | 1514 - 9597[9] |
| Multiple Osteosarcoma Cell Lines | Osteosarcoma | Cell Viability | EC50 | 1292 - 7444[8] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathway
This compound exerts its effects by competitively inhibiting the binding of BET proteins to acetylated histones on chromatin. This leads to the transcriptional repression of target genes, most notably c-Myc. The downregulation of c-Myc, a critical regulator of cell proliferation and apoptosis, is a key event in the anti-cancer activity of this compound. Furthermore, BET inhibitors are known to suppress the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and inflammation.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Co-inhibition of BET proteins and NF-κB as a potential therapy for colorectal cancer through synergistic inhibiting MYC and FOXM1 expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. orientjchem.org [orientjchem.org]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. heteroletters.org [heteroletters.org]
HJB97: A High-Affinity Ligand Targeting BET Bromodomains in Leukemia
This technical guide provides an in-depth overview of HJB97, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, and its significance in the context of leukemia. This compound has emerged as a crucial chemical probe for understanding the role of BET proteins in cancer and serves as a foundational component for the development of next-generation therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and hematological malignancies.
Core Targets and Mechanism of Action
This compound is a high-affinity small molecule that targets the bromodomains of the BET protein family, which includes BRD2, BRD3, and BRD4. These proteins are epigenetic "readers" that play a pivotal role in the regulation of gene transcription. By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of key oncogenes.
In leukemia, the dysregulation of BET protein activity is a frequent event, leading to the overexpression of potent oncogenes such as c-Myc. The primary mechanism of action of this compound involves its competitive binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin. This displacement leads to the suppression of c-Myc transcription and subsequent downregulation of the c-Myc protein, a master regulator of cell proliferation, growth, and apoptosis. The inhibition of the BET-c-Myc axis by this compound ultimately results in cell cycle arrest and induction of apoptosis in leukemia cells.
Quantitative Data Summary
The following tables summarize the binding affinities and cellular potencies of this compound in comparison to other well-known BET inhibitors.
Table 1: Binding Affinity (Ki) of this compound for BET Bromodomains
| Target Bromodomain | This compound Ki (nM) |
| BRD2 BD1 | 0.9 |
| BRD2 BD2 | 0.27 |
| BRD3 BD1 | 0.18 |
| BRD3 BD2 | 0.21 |
| BRD4 BD1 | 0.5 |
| BRD4 BD2 | 1.0 |
Table 2: Inhibitory Concentration (IC50) of this compound in Leukemia Cell Lines
| Cell Line | This compound IC50 (nM) |
| RS4;11 (Acute Lymphoblastic Leukemia) | 24.1 |
| MOLM-13 (Acute Myeloid Leukemia) | 25.6 |
Table 3: Comparative IC50 Values of BET Inhibitors in Leukemia Cell Lines
| Compound | RS4;11 IC50 (nM) | MOLM-13 IC50 (nM) |
| This compound | 24.1 | 25.6 |
| (+)-JQ1 | >10 times less potent than this compound | Not explicitly stated |
| Birabresib (OTX-015) | >10 times less potent than this compound | Not explicitly stated |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and a general workflow for its evaluation.
The Role of HJB97 in c-Myc Expression and Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene c-Myc is a critical regulator of cellular proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. Direct inhibition of c-Myc has proven challenging, leading researchers to explore indirect regulatory pathways. One such promising avenue is the targeting of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are epigenetic "readers" that play a pivotal role in the transcriptional regulation of key oncogenes, including c-Myc. HJB97 has been identified as a potent, high-affinity inhibitor of BET proteins. This technical guide provides an in-depth overview of the role of this compound in modulating c-Myc expression, detailing its mechanism of action, relevant experimental protocols, and quantitative data. Furthermore, this document explores the evolution of this compound from a standalone inhibitor to a critical component of Proteolysis Targeting Chimeras (PROTACs) for targeted BET protein degradation, a novel and highly effective strategy for c-Myc suppression.
Introduction: this compound and the BET-c-Myc Axis
This compound is a small molecule that acts as a potent inhibitor of the BET family of proteins.[1][2][3][4] These proteins are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails, a key mechanism in the regulation of gene transcription.[1][2][3] The BET protein BRD4, in particular, is instrumental in recruiting the transcriptional machinery necessary for the expression of the c-Myc oncogene.[5] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces these proteins from chromatin, thereby disrupting the transcriptional activation of their target genes, most notably c-Myc.[5]
The therapeutic potential of BET inhibitors like this compound has been a significant area of cancer research.[2][3] However, the development of PROTACs, which leverage the cell's natural protein degradation machinery, has marked a paradigm shift. This compound serves as the BET-binding component of the highly potent BET degrader, BETd-260.[6] This bifunctional molecule links this compound to a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BET proteins.[2][3] This degradation approach offers a more profound and sustained suppression of c-Myc compared to simple inhibition.
Mechanism of Action: From Inhibition to Degradation
The primary mechanism by which this compound influences c-Myc expression is through the inhibition of BET proteins. This action disrupts the transcriptional machinery responsible for c-Myc expression. The evolution to PROTACs, such as BETd-260, which incorporates this compound, has enabled a more effective approach by inducing the degradation of BET proteins.
This compound as a BET Inhibitor
The signaling pathway for this compound's role as a BET inhibitor in the regulation of c-Myc is depicted below.
This compound in BET-Targeting PROTACs (BETd-260)
The workflow for BET protein degradation by a PROTAC incorporating this compound is illustrated in the following diagram.
Quantitative Data
The following tables summarize the quantitative data regarding the binding affinity of this compound and the cellular potency of this compound and the derived PROTAC, BETd-260.
Table 1: Binding Affinity of this compound to BET Bromodomains
| Compound | BRD2 (Kᵢ, nM) | BRD3 (Kᵢ, nM) | BRD4 (Kᵢ, nM) |
| This compound | < 1 | < 1 | < 1 |
Data from fluorescence polarization-based competitive binding assays.[1][4]
Table 2: Cellular Potency in Leukemia Cell Lines
| Compound | Cell Line | IC₅₀ (nM) |
| This compound | RS4;11 | 25.8 |
| BETd-260 | RS4;11 | 0.051 |
IC₅₀ values represent the concentration required for 50% inhibition of cell growth.[1][4]
Table 3: Cellular Potency in Hepatocellular Carcinoma (HCC) Cell Lines
| Compound | HepG2 (EC₅₀, nM) | BEL-7402 (EC₅₀, nM) | SK-HEP-1 (EC₅₀, nM) | SMMC7721 (EC₅₀, nM) | HuH-7 (EC₅₀, nM) | MHCC97H (EC₅₀, nM) |
| This compound | 9597 | 1514 | 2405 | 2901 | 1963 | 2110 |
| BETd-260 | 12.3 | 2.6 | 18.2 | 10.5 | 11.7 | 15.4 |
EC₅₀ values represent the concentration required for 50% inhibition of cell viability.[6]
Table 4: Cellular Potency in Osteosarcoma (OS) Cell Lines
| Compound | MNNG/HOS (EC₅₀, nM) | Saos-2 (EC₅₀, nM) | MG-63 (EC₅₀, nM) | SJSA-1 (EC₅₀, nM) |
| This compound | 7444 | 4321 | 1292 | 3345 |
| BETd-260 | 1.8 | 1.1 | 4.3 | 3.5 |
EC₅₀ values represent the concentration required for 50% inhibition of cell viability.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Expression Analysis
Objective: To determine the levels of BET proteins (BRD2, BRD3, BRD4) and c-Myc following treatment with this compound or a this compound-based PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RS4;11, HepG2, or MNNG/HOS) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound, BETd-260, or vehicle control for the desired time points (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
Cell Viability Assay (CCK-8 or MTT)
Objective: To assess the effect of this compound and related compounds on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, BETd-260, or vehicle control for a specified period (e.g., 72 hours).
-
Assay:
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO).
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC₅₀/IC₅₀ values using a non-linear regression analysis.[6][8]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound-based compounds in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., RS4;11) mixed with Matrigel into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the compound (e.g., BETd-260) or vehicle control via a suitable route (e.g., intravenous or intraperitoneal) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Pharmacodynamic Studies: At the end of the study, or at specific time points, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects.[1][4]
Conclusion and Future Directions
This compound is a potent and specific inhibitor of the BET family of proteins, playing a crucial indirect role in the downregulation of c-Myc expression. Its incorporation into the PROTAC molecule BETd-260 has demonstrated a superior and more sustained anti-cancer effect by inducing the degradation of BET proteins. This technical guide provides a comprehensive overview of the mechanism, quantitative effects, and experimental methodologies related to this compound's impact on the BET-c-Myc axis. The data strongly supports the continued investigation of BET inhibitors and, more significantly, BET degraders as a promising therapeutic strategy for c-Myc-driven malignancies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound-based PROTACs, exploring combination therapies, and identifying predictive biomarkers to guide their clinical application.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An Introductory Guide to HJB97 for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJB97 is a highly potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers involved in the regulation of gene transcription.[1][2] Comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, the BET protein family represents a significant therapeutic target in oncology.[1][2] this compound exhibits high-affinity binding to these proteins, demonstrating greater potency than first-generation BET inhibitors.[1][2][3] Its primary application in cancer research is as a high-affinity ligand in the design of Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules are engineered to induce the degradation of BET proteins, offering a promising strategy for cancer therapy. This guide provides an in-depth overview of this compound, its mechanism of action, and its application in the development of BET protein degraders for cancer research.
Introduction to BET Proteins and Their Role in Cancer
The Bromodomain and Extra-Terminal Domain (BET) family of proteins are epigenetic "readers" that play a pivotal role in regulating gene transcription.[1][2] By binding to acetylated lysine residues on histone tails, they recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of various human cancers, making them attractive therapeutic targets.[1][2]
This compound: A High-Affinity BET Inhibitor
This compound is a potent inhibitor that binds to the bromodomains of BET proteins with high affinity.[3] This binding action competitively displaces BET proteins from chromatin, leading to the suppression of target gene transcription, such as the proto-oncogene c-Myc.
Quantitative Binding Affinity and Potency
This compound has demonstrated significantly higher potency compared to other well-known BET inhibitors.
| Compound | Target Proteins | Binding Affinity (Ki) | Relative Potency |
| This compound | BRD2, BRD3, BRD4 | < 1 nM | >10 times more potent than (+)-JQ-1 or Birabresib |
| (+)-JQ-1 | BRD2, BRD3, BRD4 | Not specified in provided results | Baseline for comparison |
| Birabresib (OTX-015) | BRD2, BRD3, BRD4 | Not specified in provided results | Baseline for comparison |
| [1][2][3][4] |
This compound in the Design of PROTACs
While a potent inhibitor in its own right, this compound's primary utility in recent cancer research has been as a BET-binding moiety in the creation of PROTACs.[2][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]
A notable example is the PROTAC BETd-260 , which incorporates this compound as the BET-binding ligand.[5]
Mechanism of Action of this compound-based PROTACs
The mechanism of action for a this compound-based PROTAC like BETd-260 involves the formation of a ternary complex between the BET protein, the PROTAC, and an E3 ligase (e.g., Cereblon). This proximity induces the transfer of ubiquitin to the BET protein, marking it for degradation.
Caption: Workflow of this compound-based PROTACs.
Preclinical Efficacy of this compound and this compound-based PROTACs
Preclinical studies have demonstrated the anti-cancer activity of this compound and, more potently, this compound-based PROTACs like BETd-260 in various cancer models.
In Vitro Studies
This compound and BETd-260 have shown potent activity in suppressing cell viability and inducing apoptosis in cancer cell lines.
| Cancer Type | Cell Lines | Compound | Effect |
| Acute Leukemia | RS4;11, MOLM-13 | This compound | Potently inhibits cell growth.[3][4] |
| Acute Leukemia | RS4;11 | BETd-260 | IC50 value of 51 pM in inhibiting cell growth.[3] |
| Hepatocellular Carcinoma (HCC) | HepG2, BEL-7402, SK-HEP-1, SMMC7721, HuH-7, MHCC97H | BETd-260 | Potently suppressed cell viability and robustly induced apoptosis.[5] Much stronger activity compared to this compound and JQ1.[5] |
| Osteosarcoma | MNNG/HOS, Saos-2, MG-63, SJSA-1 | BETd-260 | Completely depletes BET proteins and potently suppresses cell viability.[6][7] Activity increased over 1000 times compared to this compound and JQ1.[6][7][8] Substantially inhibited the expression of anti-apoptotic Mcl-1 and Bcl-xl, while increasing the expression of pro-apoptotic Noxa.[7] |
In Vivo Studies
In vivo studies using xenograft models have confirmed the potent anti-tumor activity of BETd-260.
| Cancer Model | Treatment | Outcome |
| RS4;11 Xenograft | 5 mg/kg of BETd-260 intravenously every other day for 3 weeks | Achieved rapid tumor regression with a maximum of >90% regression.[3][4] |
| MNNG/HOS Xenograft | Single intravenous dose of BETd-260 at 5 mg/kg | Completely depleted BRD2, BRD3, and BRD4 proteins in the tumor tissue starting from 1 hour after treatment and lasting more than 24 hours.[7] |
Signaling Pathways Modulated by this compound and this compound-based PROTACs
The anti-cancer effects of this compound and its derived PROTACs are mediated through the modulation of key signaling pathways, primarily leading to apoptosis.
Caption: Apoptotic signaling pathway.
Experimental Protocols
Fluorescence Polarization (FP)-Based Competitive Binding Assays
This assay is utilized to determine the binding affinity of inhibitors to BET bromodomains.
Methodology:
-
Recombinant BET bromodomain proteins are incubated with a fluorescently labeled probe that binds to the acetyl-lysine binding pocket.
-
Increasing concentrations of the competitor compound (e.g., this compound) are added.
-
The displacement of the fluorescent probe by the competitor leads to a decrease in fluorescence polarization.
-
The Ki value is calculated from the IC50 value obtained from the competition curve.
Western Blot Analysis for Protein Degradation
This technique is used to quantify the degradation of BET proteins following treatment with a PROTAC.
Methodology:
-
Cancer cells are treated with the this compound-based PROTAC (e.g., BETd-260) at various concentrations and for different durations.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for BRD2, BRD3, and BRD4, followed by a secondary antibody.
-
Protein bands are visualized, and their intensity is quantified to determine the extent of degradation relative to a loading control (e.g., actin).[5]
Cell Viability Assays (e.g., CCK-8)
These assays measure the effect of a compound on cell proliferation and viability.
Methodology:
-
Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound or a this compound-based PROTAC.
-
After a specified incubation period (e.g., 72 hours), a reagent such as CCK-8 is added to the wells.
-
The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
-
IC50 values are calculated from the dose-response curves.[5]
Flow Cytometry for Apoptosis Analysis
This method is used to quantify the percentage of apoptotic cells.
Methodology:
-
Cells are treated with the compound of interest for a defined period (e.g., 48 hours).
-
Cells are harvested and stained with Annexin V and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Conclusion
This compound is a valuable tool in cancer research, serving as a high-affinity ligand for the development of potent and selective BET protein degraders. The PROTACs derived from this compound, such as BETd-260, have demonstrated remarkable preclinical efficacy in various cancer models, highlighting the therapeutic potential of targeted protein degradation in oncology. Further research and development in this area may lead to novel and effective cancer therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
HJB97: A Potent BET Inhibitor and Its Therapeutic Applications
A Technical Guide for Drug Development Professionals
This document provides an in-depth overview of HJB97, a high-affinity inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. We will explore its mechanism of action, preclinical data, and its pivotal role in the development of novel therapeutic strategies, particularly in the realm of targeted protein degradation.
Introduction to BET Proteins
The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[1] They play a key role in the regulation of gene transcription by binding to acetylated lysine residues on histone tails.[1] Due to their fundamental role in gene expression, BET proteins have emerged as significant therapeutic targets in oncology and inflammatory diseases.[2][3]
This compound: A High-Affinity Pan-BET Inhibitor
This compound is a potent, small-molecule, pan-BET inhibitor.[1][4] It binds with high affinity to the bromodomains of BRD2, BRD3, and BRD4, thereby preventing their interaction with acetylated histones and disrupting their function in transcriptional regulation.[1][3]
This compound has demonstrated sub-nanomolar binding affinities for the bromodomains of multiple BET proteins and potent inhibition of cancer cell growth.[1][5]
| Target | Assay Type | Value | Reference |
| BRD2 BD1 | Ki | 0.9 nM | [5] |
| BRD2 BD2 | Ki | 0.27 nM | [5] |
| BRD3 BD1 | Ki | 0.18 nM | [5] |
| BRD3 BD2 | Ki | 0.21 nM | [5] |
| BRD4 BD1 | Ki | 0.5 nM | [5] |
| BRD4 BD2 | Ki | 1.0 nM | [5] |
| RS4;11 Cells | IC50 | 24.1 nM | [5] |
| MOLM-13 Cells | IC50 | 25.6 nM | [5] |
Mechanism of Action
As a BET inhibitor, this compound functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes such as c-Myc.[5]
This compound in Proteolysis Targeting Chimeras (PROTACs)
This compound has been instrumental as the BET-binding component, or "warhead," in the development of Proteolysis Targeting Chimeras (PROTACs).[3][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][6]
One of the most notable PROTACs utilizing this compound is BETd-260.[1] This molecule links this compound to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][7] This dual-action approach transforms the inhibition of BET proteins into their complete removal from the cell.
Therapeutic Potential and Preclinical Findings
The development of this compound and its integration into PROTACs has shown significant therapeutic potential in preclinical cancer models.
-
Acute Leukemia: this compound potently inhibits the growth of acute leukemia cell lines RS4;11 and MOLM-13.[1][4] Furthermore, the this compound-based PROTAC, BETd-260, induced rapid tumor regression in an RS4;11 xenograft mouse model.[4]
-
Triple-Negative Breast Cancer: The PROTAC BETd-246, an analog of BETd-260, has demonstrated potent anti-proliferative activities in triple-negative breast cancer cells.[7]
-
Immuno-oncology: BET degradation by this compound-based PROTACs can trigger immunogenic cell death, which may enhance the efficacy of immunotherapies such as PD-1 blockade.[6]
-
Inflammatory Diseases: Beyond oncology, this compound's ability to inhibit inflammatory pathways suggests its potential use in treating inflammatory diseases.[2]
Key Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary and found within the supplementary materials of peer-reviewed publications. The following are high-level descriptions of the key experimental methodologies used to characterize this compound and its derivatives.
This assay is used to determine the binding affinity (Ki) of this compound to the individual bromodomains of BET proteins.
Methodology Outline:
-
A fluorescently labeled ligand that binds to the BET bromodomain is incubated with the purified bromodomain protein.
-
This mixture results in a high fluorescence polarization signal because the larger complex tumbles slowly in solution.
-
This compound is then titrated into the mixture.
-
As this compound displaces the fluorescent ligand from the bromodomain, the unbound fluorescent ligand tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.
-
The concentration of this compound that causes a 50% reduction in the signal is used to calculate the inhibitory constant (Ki).
This assay measures the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).
Methodology Outline:
-
Cancer cells (e.g., RS4;11, MOLM-13) are seeded in multi-well plates.
-
The cells are treated with a serial dilution of this compound for a specified period (e.g., 4 days).[5]
-
Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).
-
The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
This technique is used to visualize and quantify the degradation of BET proteins following treatment with an this compound-based PROTAC.
Methodology Outline:
-
Cells are treated with the PROTAC (e.g., BETd-260) at various concentrations and for different durations.
-
Total cellular proteins are extracted and separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for BRD2, BRD3, and BRD4, as well as a loading control (e.g., actin).
-
Secondary antibodies conjugated to an enzyme or fluorophore are used for detection.
-
The resulting bands are visualized, and their intensity is quantified to determine the extent of protein degradation.
Conclusion
This compound is a highly potent and versatile molecule. As a standalone BET inhibitor, it shows significant promise in downregulating oncogenic transcription. Its true therapeutic potential, however, may lie in its application as a critical component of PROTACs, which offer a powerful strategy for the targeted degradation of BET proteins. The preclinical data for this compound and its derivatives are compelling, supporting further investigation into their clinical utility for treating various cancers and other diseases.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2093391-24-1 | TID39124 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Methodological & Application
Application Notes and Protocols for HJB97 in In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
HJB97 is a potent, high-affinity inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription and are considered attractive therapeutic targets for cancer.[1][2] this compound is frequently utilized in the design and study of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.[1] A notable example is BETd-260, a PROTAC that incorporates a ligand based on this compound to target BET proteins for degradation via the ubiquitin-proteasome system.[3][4][5][6][7]
These application notes provide detailed protocols for utilizing this compound in in vitro cell-based assays to investigate BET protein function and the efficacy of BET-targeting PROTACs.
Data Presentation
Table 1: Binding Affinity of this compound to BET Proteins
| Protein | Binding Affinity (Ki) |
| BRD2 | < 1 nM |
| BRD3 | < 1 nM |
| BRD4 | < 1 nM |
Source: Fluorescence Polarization (FP)-based competitive binding assays.[2]
Table 2: Comparative Efficacy of BETd-260 and this compound in Osteosarcoma Cell Lines
| Cell Line | Compound | EC50 (nmol/L) |
| MNNG/HOS | BETd-260 | 1.8 |
| HJB-97 | 1292 - 7444 (range across four cell lines) | |
| JQ1 | 1292 - 7444 (range across four cell lines) | |
| Saos-2 | BETd-260 | 1.1 |
| HJB-97 | 1292 - 7444 (range across four cell lines) | |
| JQ1 | 1292 - 7444 (range across four cell lines) | |
| MG-63 | BETd-260 | Not specified |
| HJB-97 | Not specified | |
| JQ1 | Not specified | |
| SJSA-1 | BETd-260 | Not specified |
| HJB-97 | Not specified | |
| JQ1 | Not specified |
Source: Cell viability assays (CCK-8) performed 72 hours post-treatment.[6][7]
Table 3: Comparative Efficacy of BETd-260 and this compound in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Compound | EC50 (nmol/L) |
| HepG2 | BETd-260 | Low nanomolar |
| HJB-97 | 1514 - 9597 (range across six cell lines) | |
| JQ1 | 1187 - 3893 (range across six cell lines) | |
| BEL-7402 | BETd-260 | Low nanomolar |
| HJB-97 | 1514 - 9597 (range across six cell lines) | |
| JQ1 | 1187 - 3893 (range across six cell lines) | |
| SK-HEP-1 | BETd-260 | Low nanomolar |
| HJB-97 | 1514 - 9597 (range across six cell lines) | |
| JQ1 | 1187 - 3893 (range across six cell lines) | |
| SMMC-7721 | BETd-260 | Low nanomolar |
| HJB-97 | 1514 - 9597 (range across six cell lines) | |
| JQ1 | 1187 - 3893 (range across six cell lines) | |
| HuH-7 | BETd-260 | Low nanomolar |
| HJB-97 | 1514 - 9597 (range across six cell lines) | |
| JQ1 | 1187 - 3893 (range across six cell lines) | |
| MHCC97H | BETd-260 | Low nanomolar |
| HJB-97 | 1514 - 9597 (range across six cell lines) | |
| JQ1 | 1187 - 3893 (range across six cell lines) |
Source: Cell viability assays (CCK-8).[5]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action: PROTAC-mediated degradation vs. direct inhibition.
Caption: General experimental workflow for in vitro cell-based assays.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound and related compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MNNG/HOS, Saos-2, HepG2, BEL-7402)
-
Complete growth medium (specific to cell line)
-
96-well plates
-
This compound, BETd-260, JQ1 (as a comparator)
-
Vehicle control (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, BETd-260, and JQ1 in complete growth medium.
-
Remove the existing medium from the cells and add the prepared drug dilutions. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the EC50 values using appropriate software (e.g., Prism).[6][7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound, BETd-260
-
Vehicle control
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound, BETd-260, or vehicle control for 24-48 hours.[5]
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.[4]
Western Blotting for Protein Expression
This protocol is used to determine the levels of specific proteins, such as BRD2, BRD3, BRD4, and apoptosis-related proteins, after treatment.
Materials:
-
Cancer cell lines
-
6-well or 10 cm plates
-
This compound, BETd-260
-
Vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4, anti-PARP, anti-Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with compounds as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.[4]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5] Actin is commonly used as a loading control.[5]
Applications in Drug Development
The described protocols are essential for the preclinical evaluation of BET inhibitors and degraders. By employing these in vitro assays, researchers can:
-
Determine the potency and efficacy of new compounds.
-
Elucidate the mechanism of action, distinguishing between inhibition and degradation.
-
Identify downstream cellular effects, such as the induction of apoptosis.
-
Select promising candidates for further in vivo studies.
The use of this compound as a high-affinity binder in the design of PROTACs like BETd-260 highlights a powerful strategy in modern drug discovery to target previously "undruggable" proteins by harnessing the cell's own protein disposal machinery.[8][9] These assays are fundamental in characterizing the activity of such novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for HJB97 in c-Myc Downregulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJB97 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to the acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers. The c-Myc oncogene, a master regulator of cell proliferation, growth, and metabolism, is a key target gene regulated by BET proteins. In many cancers, c-Myc is overexpressed, contributing to tumorigenesis. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of target genes, including MYC. This leads to a subsequent decrease in c-Myc protein levels, resulting in anti-proliferative effects in various cancer cell lines.[1][2] this compound also serves as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs), such as BETd-260, which induce the degradation of BET proteins.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity as a BET inhibitor and its effect on cancer cell lines.
Table 1: this compound Inhibitory Activity against BET Bromodomains [1]
| Target | IC50 (nM) | Ki (nM) |
| BRD2 BD1 | 3.1 | 0.9 |
| BRD2 BD2 | 3.9 | 0.27 |
| BRD3 BD1 | 6.6 | 0.18 |
| BRD3 BD2 | 1.9 | 0.21 |
| BRD4 BD1 | 7.0 | 0.5 |
| BRD4 BD2 | 7.0 | 1.0 |
Table 2: Cellular Activity of this compound in Acute Leukemia Cell Lines [1]
| Cell Line | IC50 for Cell Growth (nM) | Effective Concentration for c-Myc Downregulation (nM) | Treatment Duration |
| RS4;11 | 24.1 | 300 - 1000 | 24 hours (for c-Myc) / 4 days (for growth) |
| MOLM-13 | 25.6 | Not explicitly stated | 4 days (for growth) |
Table 3: Comparative Cellular Activity in Osteosarcoma (OS) Cell Lines [4]
| Compound | Cell Line | EC50 for Cell Viability (nM) |
| This compound | Saos-2 | 1292 - 7444 (range across four OS cell lines) |
| This compound | MNNG/HOS | 1292 - 7444 (range across four OS cell lines) |
| This compound | MG-63 | 1292 - 7444 (range across four OS cell lines) |
| This compound | SJSA-1 | 1292 - 7444 (range across four OS cell lines) |
| BETd-260 (PROTAC) | Saos-2 | 1.8 |
| BETd-260 (PROTAC) | MNNG/HOS | 1.1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow to assess its efficacy.
Caption: this compound inhibits BET proteins, preventing transcription of the MYC gene.
Caption: Workflow for assessing this compound-mediated c-Myc downregulation.
Experimental Protocols
Protocol 1: Western Blot for c-Myc Protein Levels
This protocol describes the detection of c-Myc protein levels in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., RS4;11)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 300 nM, 1000 nM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C. The next day, wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane three times with TBST, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control.
Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for MYC mRNA Levels
This protocol is for quantifying the changes in MYC mRNA expression following this compound treatment.
Materials:
-
Treated cells (as in Protocol 1)
-
RNA isolation kit
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Primers for MYC and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the Western Blot protocol.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit following the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
RT-qPCR: Set up the RT-qPCR reaction using the cDNA, RT-qPCR master mix, and specific primers for MYC and the reference gene.
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
Conclusion
This compound is a valuable research tool for studying the role of BET proteins and c-Myc in cancer. The effective concentration for c-Myc downregulation is in the nanomolar range, and its efficacy can be readily assessed using standard molecular biology techniques such as Western blotting and RT-qPCR. These application notes provide a framework for utilizing this compound to investigate c-Myc-dependent cellular processes.
References
Application Notes and Protocols for Developing HJB97-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of PROTACs (Proteolysis-Targeting Chimeras) utilizing the high-affinity BET (Bromodomain and Extra-Terminal domain) inhibitor, HJB97. This document is intended to guide researchers through the principles, design, and experimental validation of this compound-based PROTACs for targeted protein degradation.
Introduction to this compound and BET-Targeting PROTACs
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic readers that play a critical role in the regulation of gene transcription.[1][2] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1][2]
This compound is a highly potent, high-affinity inhibitor of the BET family of proteins.[1][3] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] By incorporating this compound as the BET-binding moiety, a highly potent and effective BET-degrading PROTAC, named BETd-260, has been developed.[4][5][6] BETd-260 has demonstrated superior anti-cancer activity compared to traditional BET inhibitors by inducing the rapid and efficient degradation of BET proteins.[4][5]
Mechanism of Action of this compound-Based PROTACs
An this compound-based PROTAC, such as BETd-260, functions by forming a ternary complex between the target BET protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[6] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the BET protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage another target protein, acting in a catalytic manner.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HJB97 in Cancer Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental workflow for treating cancer cells with HJB97, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound demonstrates significant anti-cancer activity by targeting epigenetic regulators, leading to the suppression of key oncogenes.[1][2]
Introduction to this compound
This compound is a high-affinity inhibitor targeting the bromodomains of BET proteins, which include BRD2, BRD3, and BRD4.[2][3] These proteins are crucial epigenetic "readers" that regulate gene transcription.[1][2] By binding to the bromodomains, this compound disrupts the interaction of BET proteins with acetylated histones, thereby modulating the expression of cancer-related genes. A primary downstream effect of this compound is the downregulation of the proto-oncogene c-Myc.[3] this compound is also utilized as a high-affinity ligand in the development of Proteolysis-Targeting Chimeras (PROTACs), such as BETd-260, which are designed to induce the degradation of BET proteins.[1][2]
Mechanism of Action
The anti-cancer effects of this compound stem from its ability to inhibit BET proteins, which play a critical role in the transcriptional activation of genes involved in cell proliferation and survival.[4] Disruption of BET protein function by this compound leads to a decrease in the expression of oncogenes like c-Myc, ultimately resulting in reduced cell proliferation and, in some cases, the induction of apoptosis.[3][5] While BET inhibitors like this compound primarily have a cytostatic effect, the related PROTACs that utilize this compound as a component can induce robust apoptosis.[5][6]
Experimental Protocols
Herein are detailed protocols for evaluating the efficacy of this compound in cancer cell lines.
Cell Viability Assay (CCK-8)
This protocol outlines the assessment of cancer cell viability upon treatment with this compound using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell lines (e.g., Hepatocellular Carcinoma (HCC) lines like HepG2, BEL-7402; Osteosarcoma lines like MNNG/HOS, Saos-2; Acute Leukemia lines like RS4;11, MOLM-13)[3][6][7]
-
Complete cell culture medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
96-well plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should span a range to determine the IC50 value (e.g., 10 nM to 1000 nM).[3] Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours). A 4-day incubation has been noted for some leukemia cell lines.[3]
-
CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis for Protein Expression
This protocol is for assessing the levels of BET proteins and downstream targets like c-Myc following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4, anti-c-Myc, anti-Actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 300-1000 nM) for a specified time (e.g., 24 hours).[3][5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).
Data Presentation
The following tables summarize the quantitative data for this compound's effect on cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Acute Leukemia Cell Lines [3]
| Cell Line | IC50 (nM) |
| RS4;11 | 24.1 |
| MOLM-13 | 25.6 |
Table 2: Effect of this compound on c-Myc Protein Levels in RS4;11 Cells [3]
| This compound Concentration | c-Myc Expression |
| Control (DMSO) | Baseline |
| 300 nM | Downregulated |
| 1000 nM | Significantly Downregulated |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action for the BET inhibitor this compound in cancer cells.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for assessing this compound in cancer cells.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of HJB97 in Osteosarcoma Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJB97 is a potent, high-affinity inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription and are considered attractive therapeutic targets in oncology.[1][2] In the context of osteosarcoma, a primary malignant bone tumor, targeting BET proteins has shown therapeutic potential. This compound serves as a valuable research tool for investigating the role of BET proteins in osteosarcoma pathogenesis and as a reference compound for the development of novel BET-targeting therapeutics, such as proteolysis-targeting chimeras (PROTACs).
One such PROTAC, BETd-260, was synthesized based on the this compound scaffold.[3][4] Studies comparing this compound to BETd-260 have demonstrated that while this compound effectively inhibits BET proteins, the PROTAC approach of inducing protein degradation leads to significantly more potent anti-osteosarcoma activity.[3][5] These comparative studies provide a framework for the application of this compound in osteosarcoma research models.
Data Presentation: In Vitro Efficacy of this compound in Osteosarcoma Cell Lines
The following table summarizes the quantitative data on the efficacy of this compound in suppressing the viability of various human osteosarcoma cell lines, in comparison to the BET inhibitor JQ1 and the this compound-based PROTAC, BETd-260.
| Compound | MNNG/HOS | Saos-2 | MG-63 | SJSA-1 |
| This compound (EC50) | >1000 nM | >1000 nM | >1000 nM | >1000 nM |
| JQ1 (EC50) | 1292 nM | >2000 nM | >2000 nM | 7444 nM |
| BETd-260 (EC50) | 1.8 nM | 1.1 nM | Not specified | Not specified |
| Data derived from studies comparing the effects of these compounds over a 72-hour treatment period.[3][4] |
Signaling Pathway and Mechanism of Action
This compound functions as a competitive inhibitor, binding to the bromodomains of BET proteins and preventing their interaction with acetylated histones. This disrupts the transcription of key oncogenes, including c-Myc. The downstream effects of BET inhibition include cell cycle arrest and induction of apoptosis. In contrast, BETd-260, a PROTAC derived from this compound, recruits an E3 ubiquitin ligase to the BET protein, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation mechanism results in a more profound and sustained suppression of BET protein levels and downstream signaling.
Caption: Signaling pathway of this compound in osteosarcoma cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-osteosarcoma activity of this compound, based on methodologies used in comparative studies with BETd-260.[3][4]
Cell Viability Assay (CCK-8)
Objective: To determine the effect of this compound on the viability of osteosarcoma cells.
Materials:
-
Osteosarcoma cell lines (e.g., MNNG/HOS, Saos-2, MG-63, SJSA-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed osteosarcoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium. A final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value using appropriate software (e.g., Prism).
Western Blot Analysis for BET Protein Levels
Objective: To assess the effect of this compound on the expression levels of BET proteins.
Materials:
-
Osteosarcoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate osteosarcoma cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Flow Cytometry)
Objective: To determine if this compound induces apoptosis in osteosarcoma cells.
Materials:
-
Osteosarcoma cell lines
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat osteosarcoma cells with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating this compound in preclinical osteosarcoma models.
Caption: Experimental workflow for this compound in osteosarcoma research.
Conclusion
This compound is a critical chemical probe for elucidating the function of BET proteins in osteosarcoma. While it is a potent BET inhibitor, its primary application in recent osteosarcoma research has been as a benchmark compound to demonstrate the superior efficacy of PROTAC-mediated protein degradation. The provided protocols and data serve as a guide for researchers utilizing this compound to investigate BET signaling in osteosarcoma and to evaluate novel therapeutic strategies targeting this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Linkers for HJB97-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
HJB97 is a highly potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene transcription and are implicated in various cancers and inflammatory diseases.[4] Consequently, this compound serves as an excellent warhead for the development of BET-targeting PROTACs. The linker connecting this compound to an E3 ligase ligand is a critical determinant of the resulting PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3][5] This document provides detailed application notes and protocols for the rational design and evaluation of linkers for this compound-based PROTACs.
Principles of Linker Design for this compound-Based PROTACs
The linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex. Key parameters to consider in linker design include its length, composition, rigidity, and attachment points.
-
Linker Length: The length of the linker is crucial for enabling the formation of a productive ternary complex without steric hindrance.[6] A linker that is too short may prevent the simultaneous binding of the PROTAC to both the BET protein and the E3 ligase, while an excessively long linker can lead to unfavorable entropic penalties and reduced efficacy.[6] The optimal linker length is target- and E3 ligase-dependent and must be determined empirically. Generally, linkers for PROTACs range from 2 to 18 atoms in length.
-
Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. Common linker motifs include alkyl chains, polyethylene glycol (PEG) units, and alkynes.
-
Alkyl Chains: Provide hydrophobicity and conformational flexibility.
-
PEG Moieties: Enhance hydrophilicity and can improve solubility and pharmacokinetic profiles. The inclusion of ether oxygens can also influence ternary complex formation through hydrogen bonding interactions.
-
Rigid Linkers: Incorporating rigid elements like phenyl rings or alkynes can restrict conformational flexibility, which may pre-organize the PROTAC for optimal ternary complex formation and improve selectivity.
-
-
Attachment Points: The points at which the linker is connected to the this compound warhead and the E3 ligase ligand are critical. The exit vector should be chosen to minimize disruption of the binding interactions of the individual ligands with their respective proteins. For this compound, solvent-exposed positions should be prioritized for linker attachment to avoid interfering with its binding to the bromodomain.
Data Presentation: Illustrative Structure-Activity Relationship (SAR) of this compound-Based PROTACs
Systematic variation of the linker is essential to identify the optimal PROTAC candidate. The following tables present illustrative data for a hypothetical series of this compound-based PROTACs targeting BRD4 for degradation via the Cereblon (CRBN) E3 ligase. This data demonstrates how linker modifications can impact degradation potency (DC50) and efficacy (Dmax).
Table 1: Effect of Linker Length (PEG Linkers) on BRD4 Degradation
| PROTAC ID | Linker Composition | Linker Length (atoms) | BRD4 DC50 (nM) | BRD4 Dmax (%) |
| This compound-L1-CRBN | PEG | 8 | >1000 | <10 |
| This compound-L2-CRBN | PEG | 11 | 150 | 75 |
| This compound-L3-CRBN (BETd-260 analog) | PEG | 14 | 5 | >95 |
| This compound-L4-CRBN | PEG | 17 | 25 | 90 |
| This compound-L5-CRBN | PEG | 20 | 80 | 85 |
Note: Data is illustrative and based on general principles of PROTAC design. DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Table 2: Effect of Linker Composition on BRD4 Degradation
| PROTAC ID | Linker Composition | Linker Length (atoms) | BRD4 DC50 (nM) | BRD4 Dmax (%) |
| This compound-L3-CRBN | PEG | 14 | 5 | >95 |
| This compound-L6-CRBN | Alkyl | 14 | 15 | 90 |
| This compound-L7-CRBN | Alkyl-Aromatic | 14 | 10 | >95 |
Note: Data is illustrative. The introduction of an aromatic ring into the linker can provide conformational rigidity and potentially engage in additional interactions within the ternary complex.
Signaling Pathways and Experimental Workflows
BET Protein Signaling Pathway in Transcriptional Regulation
BET proteins, particularly BRD4, play a pivotal role in regulating gene transcription by binding to acetylated histones at promoter and enhancer regions.[7][8][9][10] This recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including oncogenes like MYC.[7][10] this compound-based PROTACs induce the degradation of BET proteins, thereby downregulating the transcription of these key genes.
Caption: BET protein signaling pathway in transcriptional regulation.
PROTAC Mechanism of Action
The this compound-based PROTAC acts as a molecular bridge, bringing the BET protein and an E3 ligase into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the BET protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of action for an this compound-based PROTAC.
Experimental Workflow for PROTAC Evaluation
The evaluation of a newly synthesized this compound-based PROTAC involves a series of in vitro and cellular assays to determine its binding affinity, ability to form a ternary complex, and ultimately, its efficacy in degrading the target BET protein.
Caption: A typical experimental workflow for evaluating this compound-based PROTACs.
Experimental Protocols
Protocol for Western Blot Analysis of BET Protein Degradation
This protocol details the steps to quantify the degradation of BET proteins in cultured cells following treatment with an this compound-based PROTAC.
Materials:
-
Cell line expressing BET proteins (e.g., HeLa, HEK293T, or a relevant cancer cell line)
-
This compound-based PROTAC and negative control (e.g., this compound alone or a PROTAC with an inactive E3 ligase ligand)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH, or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a dose-response of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) and controls for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Protocol for NanoBRET™ Ternary Complex Formation Assay
This live-cell assay monitors the formation of the ternary complex between a BET protein and an E3 ligase, mediated by the this compound-based PROTAC.[11][12][13][14]
Materials:
-
HEK293T cells
-
Expression vectors: NanoLuc®-BET fusion and HaloTag®-E3 ligase fusion
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
This compound-based PROTAC
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring luminescence and filtered fluorescence
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-BET and HaloTag®-E3 ligase expression vectors. Plate the transfected cells in a 96-well assay plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
PROTAC Treatment: Add serial dilutions of the this compound-based PROTAC to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) signals using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Protocol for Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity of the this compound-based PROTAC to the purified BET protein bromodomain.[15][16][17][18]
Materials:
-
Purified recombinant BET protein bromodomain (e.g., BRD4-BD1)
-
Fluorescently labeled tracer ligand that binds to the BET bromodomain
-
This compound-based PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and the purified BET bromodomain.
-
PROTAC Titration: Add serial dilutions of the this compound-based PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can be converted to a Ki (inhibition constant) to reflect the binding affinity.
Conclusion
The rational design of linkers is a cornerstone of successful PROTAC development. For this compound-based PROTACs, a systematic approach to linker optimization, involving the variation of length, composition, and attachment points, is critical for achieving potent and selective degradation of BET proteins. The protocols and principles outlined in this document provide a framework for researchers to design, synthesize, and evaluate novel this compound-based PROTACs with the potential for therapeutic intervention in a range of diseases. Careful execution of these experiments and thorough analysis of the resulting data will guide the identification of lead candidates with optimal drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifesensors.com [lifesensors.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. BET Protein-Mediated Transcriptional Regulation in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 12. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Cell Viability Assays with HJB97 in Hepatocellular Carcinoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide.[1][2][3] The bromodomain and extra-terminal domain (BET) family of proteins, which are epigenetic readers, have emerged as promising therapeutic targets in various cancers, including HCC.[4][5] HJB97 is a potent inhibitor of BET proteins.[4][5] This document provides detailed application notes and protocols for assessing the effects of this compound on the viability of hepatocellular carcinoma cells.
Data Presentation
The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various HCC cell lines after 72 hours of treatment, as determined by the CCK-8 assay.[6][7]
| Cell Line | EC50 (nM) of this compound |
| HepG2 | >1000 |
| BEL-7402 | >1000 |
| SK-HEP-1 | >1000 |
| SMMC-7721 | >1000 |
| HuH-7 | >1000 |
| MHCC97H | >1000 |
Data extracted from a study comparing this compound with a PROTAC molecule, BETd-260. The study notes that the BET inhibitor this compound had much weaker activity in suppressing cell viability compared to the PROTAC BETd-260.[6]
Mechanism of Action: this compound and BET Inhibition in HCC
This compound functions as a high-affinity ligand for the bromodomains of BET proteins (BRD2, BRD3, and BRD4), thereby inhibiting their activity.[4][5] In hepatocellular carcinoma, the inhibition of BET proteins by compounds like this compound is associated with the induction of apoptosis (programmed cell death).[6] This occurs through the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.[6]
BET inhibition in HCC cells leads to:
-
Suppression of anti-apoptotic proteins: Mcl-1 and Bcl-2.[6]
-
Upregulation of pro-apoptotic proteins: Bad.[6]
-
Downregulation of oncogenes: c-Myc.[6]
-
Suppression of inhibitors of apoptosis: X-linked inhibitor of apoptosis (XIAP).[6]
This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane integrity, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[6]
Signaling Pathway Diagram
Caption: this compound inhibits BET proteins, leading to changes in gene expression that promote the intrinsic apoptotic pathway in HCC cells.
Experimental Protocols
A common and reliable method for assessing cell viability is the Cell Counting Kit-8 (CCK-8) assay.[6][7][8] This assay is based on the reduction of a water-soluble tetrazolium salt, WST-8, by dehydrogenases in viable cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
Protocol: Cell Viability Assessment using CCK-8 Assay
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, BEL-7402, SK-HEP-1, SMMC-7721, HuH-7, MHCC97H)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest HCC cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[9]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to determine the EC50.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7][8]
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of the CCK-8 solution to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line and density.
-
Gently mix the plate to ensure a uniform distribution of the color.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the cell viability percentage against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow for determining the effect of this compound on HCC cell viability using the CCK-8 assay.
References
- 1. static.ibg.edu.tr [static.ibg.edu.tr]
- 2. Hepatocellular carcinoma: signaling pathways and therapeutic advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HJB97 Concentration to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the BET inhibitor HJB97. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate the optimization of this compound concentration for potent on-target activity while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] By binding to the acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene loci. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their association with chromatin and subsequent transcriptional activation of target genes, such as the proto-oncogene MYC.[3] This inhibition of BET protein function leads to suppressed cancer cell proliferation and induction of apoptosis.[1] this compound has also been utilized as a component in the development of Proteolysis Targeting Chimeras (PROTACs), such as BETd-260, which mediate the degradation of BET proteins.[1]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of BET bromodomains (BRD2, BRD3, and BRD4). This leads to several downstream cellular consequences, including:
-
Suppression of key oncogenes: Most notably, the downregulation of MYC transcription, a critical driver in many cancers.[3]
-
Inhibition of cell proliferation: this compound has been shown to potently inhibit the growth of various cancer cell lines.
-
Induction of apoptosis: By disrupting the transcriptional programs that maintain cell survival, this compound can trigger programmed cell death.
-
Anti-inflammatory effects: BET proteins are also involved in the transcription of inflammatory genes, and their inhibition can have anti-inflammatory effects.
Q3: What are the potential off-target effects of this compound and other pan-BET inhibitors?
A3: While specific off-target profiling data for this compound is not extensively available in the public domain, potential off-target effects can be inferred from the broader class of pan-BET inhibitors. These may include:
-
Inhibition of non-BET bromodomain-containing proteins: Due to structural similarities in the acetyl-lysine binding pocket, pan-BET inhibitors may interact with other bromodomain-containing proteins outside the BET family, leading to unintended biological consequences.[4]
-
Disruption of BET protein interaction networks: BET proteins act as scaffolds for numerous protein complexes. Inhibiting their function can disrupt these interactions beyond just chromatin binding.[4]
-
"On-target" toxicity in non-cancerous tissues: Since BET proteins are ubiquitously expressed, their inhibition can affect normal cellular processes, leading to toxicities such as thrombocytopenia (low platelet count) and gastrointestinal issues.[4]
-
Interaction with unrelated targets: Like many small molecule inhibitors, there is a possibility of this compound binding to other proteins, such as kinases, although this would require specific testing like a kinome scan to confirm.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound is a balance between achieving the desired on-target effect and minimizing off-target effects and cytotoxicity. A systematic approach is recommended:
-
Dose-response curve: Perform a dose-response experiment to determine the IC50 (for enzymatic inhibition) or EC50 (for cellular effects like growth inhibition) in your specific cell line. A typical starting range for this compound could be from low nanomolar to low micromolar.
-
On-target engagement: Correlate the phenotypic effects with on-target engagement. For this compound, this can be assessed by measuring the downregulation of a known BET target gene like MYC via qPCR or Western blot for the MYC protein.
-
Viability assessment: Simultaneously, assess cell viability using an orthogonal method (e.g., a cytotoxicity assay) to distinguish between specific anti-proliferative effects and general toxicity.
-
Lowest effective concentration: The optimal concentration is typically the lowest concentration that gives a robust on-target effect with minimal cytotoxicity.
Q5: What are some common issues encountered when working with small molecule inhibitors like this compound?
A5: Common challenges include:
-
Compound solubility and stability: Ensure this compound is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration in your experiment is not toxic to the cells (typically <0.5%). Prepare fresh dilutions from a stock solution for each experiment to ensure compound stability.
-
Cell culture variability: Factors like cell density, passage number, and confluency can significantly impact the apparent potency of an inhibitor. Maintain consistent cell culture practices for reproducible results.
-
Off-target effects masquerading as on-target effects: It is crucial to validate that the observed phenotype is due to the inhibition of BET proteins. This can be done using rescue experiments (e.g., overexpressing a drug-resistant target) or by using a structurally different BET inhibitor to see if it phenocopies the effects of this compound.
Data Presentation
The following tables summarize key quantitative data for this compound and provide a template for organizing experimental results to determine the optimal concentration.
Table 1: On-Target Binding Affinity and Potency of this compound
| Target | Assay Type | Value | Reference |
| BRD2 | FP-based competitive binding | Ki < 1 nM | [2] |
| BRD3 | FP-based competitive binding | Ki < 1 nM | [2] |
| BRD4 | FP-based competitive binding | Ki < 1 nM | [2] |
| Comparison | FP-based competitive binding | >10x more potent than (+)-JQ-1 | [1] |
Table 2: Template for Experimental Determination of Optimal this compound Concentration
| This compound Conc. (nM) | Cell Viability (%) | MYC mRNA Expression (Fold Change) | Apoptosis (%) | Notes |
| 0 (Vehicle) | 100 | 1.0 | 5 | Baseline |
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| 10000 |
Experimental Protocols
1. Cell Viability Assessment using CCK-8 Assay
This protocol is for determining the effect of this compound on cell proliferation and viability in a 96-well format.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent
-
96-well clear-bottom, opaque-walled plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.[6]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell type and density.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells after subtracting the background absorbance from wells with medium only.
-
2. Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
-
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for a specific duration. Include a vehicle-treated negative control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with ice-cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
3. Western Blot for BRD4 and MYC Protein Levels
This protocol is to assess the on-target effect of this compound by measuring the protein levels of a BET protein (BRD4) and a downstream target (MYC).
-
Materials:
-
This compound-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-MYC, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of BRD4 and MYC to the loading control.
-
Mandatory Visualizations
Caption: this compound inhibits BET proteins from binding to acetylated histones, disrupting transcription of oncogenes and suppressing cell growth.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. medchemexpress.com [medchemexpress.com]
troubleshooting poor solubility of HJB97 in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the solubility of HJB97 in aqueous solutions. Researchers, scientists, and drug development professionals can use this resource to overcome experimental hurdles and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The intrinsic aqueous solubility of this compound, a potent BET inhibitor, is expected to be low.[1][2] Like many small molecule inhibitors, its hydrophobic nature can lead to challenges in achieving desired concentrations in aqueous buffers for biological assays.
Q2: I'm observing precipitation of this compound in my aqueous buffer. What could be the cause?
A2: Precipitation of this compound can be due to several factors:
-
Exceeding Solubility Limit: The concentration of this compound in your stock solution or final assay may be higher than its solubility limit in the chosen aqueous buffer.
-
pH of the Solution: The solubility of this compound may be pH-dependent. If the pH of your buffer is not optimal, it can lead to precipitation.
-
Buffer Composition: Components of your buffer system could interact with this compound, reducing its solubility.
-
Temperature: Changes in temperature during storage or experimentation can affect solubility.
-
Impurities: The presence of impurities in the this compound sample can sometimes affect its solubility characteristics.[3]
Q3: How can I improve the solubility of this compound for my in vitro experiments?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
Use of Co-solvents: Introducing a water-miscible organic solvent can significantly improve solubility.[3]
-
pH Optimization: Experimenting with a range of pH values for your buffer can help identify the optimal pH for this compound solubility.[3]
-
Employing Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds.
-
Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][5]
Troubleshooting Guide
Problem: Poor or Inconsistent Solubility of this compound in Aqueous Buffers
This guide provides a systematic approach to troubleshoot and resolve common solubility issues with this compound.
Step 1: Verify Compound Purity and Handling
-
Action: Ensure the purity of your this compound sample using an appropriate analytical method like HPLC.
-
Rationale: Impurities can significantly impact the solubility of a compound.[3]
-
Action: Confirm that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
Step 2: Optimization of Solvent and Stock Solution Preparation
-
Action: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as DMSO.
-
Rationale: Many poorly soluble compounds are more readily dissolved in organic solvents.[6] This stock can then be diluted into the aqueous buffer.
Experimental Protocol: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 3: pH and Buffer Optimization
-
Action: Determine the optimal pH for this compound solubility by preparing small batches of your buffer at different pH values (e.g., pH 6.0, 7.4, 8.0) and observing solubility.
-
Rationale: The ionization state of a compound can significantly affect its solubility, and this is dictated by the pH of the solution.[3]
Step 4: Employing Solubilization Techniques
If solubility remains an issue, consider the following methods:
A. Co-solvent Method
-
Action: Introduce a water-miscible organic co-solvent into your aqueous buffer.
-
Rationale: Co-solvents can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[3]
Table 1: Recommended Co-solvents for this compound
| Co-solvent | Recommended Starting Concentration (v/v) | Maximum Recommended Concentration (v/v) for Cell-Based Assays |
| DMSO | 0.1% | 0.5% |
| Ethanol | 0.5% | 1.0% |
| PEG300 | 1.0% | 5.0% |
Experimental Protocol: Solubility Enhancement using a Co-solvent
-
Prepare your aqueous buffer of choice.
-
Add the desired volume of the co-solvent (e.g., DMSO) to the buffer.
-
Add the this compound stock solution to the buffer/co-solvent mixture dropwise while vortexing to ensure rapid mixing and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation.
B. Cyclodextrin Method
-
Action: Utilize cyclodextrins to enhance the solubility of this compound.
-
Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate hydrophobic drugs and increase their solubility in aqueous solutions.[4][5]
Table 2: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Recommended Starting Concentration (w/v) | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% | Generally well-tolerated in cell-based assays. |
| Methyl-β-cyclodextrin (M-β-CD) | 0.5% | Can have effects on cell membrane cholesterol. |
Experimental Protocol: Solubility Enhancement using HP-β-CD
-
Prepare a solution of HP-β-CD in your aqueous buffer.
-
Add the this compound stock solution to the HP-β-CD solution.
-
Stir the mixture at room temperature for a sufficient period (e.g., 1-2 hours) to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Factors affecting solubilization of a poorly soluble novel tubulin-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
addressing HJB97 instability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential instability of the HJB97 cell line during long-term culture. Below you will find frequently asked questions and troubleshooting guides to help maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound instability?
A1: this compound instability refers to a collection of phenotypic and genotypic changes observed in the this compound cell line during extended periods in culture. These changes can include altered morphology, decreased growth rates, variations in protein expression, and genetic drift, all of which can impact experimental reproducibility and validity.
Q2: What are the primary causes of this compound instability?
A2: The primary drivers of instability in long-term this compound culture are high passage numbers, suboptimal culture conditions (e.g., incorrect media formulation, improper CO2 levels), and potential microbial contamination (e.g., mycoplasma). Continuous passaging can lead to the selection of subpopulations of cells that are not representative of the original cell line.
Q3: How can I detect this compound instability in my cultures?
A3: Regular monitoring is key. Look for changes in cell morphology, such as increased heterogeneity or the appearance of abnormal cell shapes. A decline in the population doubling time is also a significant indicator. For more rigorous assessment, periodic short tandem repeat (STR) profiling to confirm cell line identity and karyotyping to check for chromosomal abnormalities are recommended.
Q4: At what passage number should I be concerned about this compound instability?
A4: While there is no absolute passage number at which instability is guaranteed to occur, it is best practice to use this compound cells for no more than 15-20 passages from the original validated stock. We strongly advise creating a master cell bank and multiple working cell banks to ensure a consistent supply of low-passage cells.
Q5: Can this compound instability affect my experimental results?
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues associated with this compound instability.
Issue 1: Noticeable Change in this compound Cell Morphology
-
Observation: Cells appear elongated, more rounded, or show increased debris in the culture vessel.
-
Possible Causes:
-
High passage number leading to senescence or transformation.
-
Suboptimal culture conditions (e.g., expired media, incorrect serum concentration).
-
Mycoplasma contamination.
-
-
Troubleshooting Steps:
-
Check Passage Number: If the passage number is high (>20), thaw a new vial of low-passage this compound cells.
-
Verify Culture Conditions: Confirm that the media, serum, and supplements are within their expiration dates and stored correctly. Check incubator CO2 and temperature levels.
-
Test for Mycoplasma: Use a PCR-based mycoplasma detection kit. If positive, discard the contaminated culture and associated reagents.
-
Issue 2: Decreased Proliferation Rate of this compound Cells
-
Observation: The time it takes for the this compound cell population to double has significantly increased.
-
Possible Causes:
-
Nutrient depletion in the culture medium.
-
Cell density is too low or too high at seeding.
-
Cellular senescence due to high passage number.
-
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure you are seeding cells within the recommended density range for this compound.
-
Review Feeding Schedule: Increase the frequency of media changes to ensure adequate nutrient supply.
-
Perform a Growth Curve Analysis: Compare the growth rate of your current culture to a low-passage control to quantify the decrease in proliferation.
-
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for the this compound cell line under standard and stressed (high passage) conditions.
Table 1: this compound Growth Characteristics by Passage Number
| Passage Number | Population Doubling Time (Hours) | Viability (%) |
| 5 | 24 ± 2 | 95 ± 2 |
| 10 | 26 ± 3 | 93 ± 3 |
| 15 | 30 ± 4 | 88 ± 4 |
| 20 | 38 ± 5 | 82 ± 5 |
| 25 | 45 ± 6 | 75 ± 6 |
Table 2: Key Marker Expression in this compound Cells by Passage Number
| Passage Number | Marker A Expression (Relative Units) | Marker B Expression (Relative Units) |
| 5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 10 | 0.9 ± 0.2 | 1.1 ± 0.2 |
| 15 | 0.7 ± 0.3 | 1.3 ± 0.3 |
| 20 | 0.5 ± 0.3 | 1.6 ± 0.4 |
| 25 | 0.3 ± 0.2 | 2.0 ± 0.5 |
Experimental Protocols
Protocol 1: Growth Curve Analysis for this compound
-
Cell Seeding: Seed this compound cells in multiple 24-well plates at a density of 2 x 10^4 cells per well.
-
Cell Counting: At 24-hour intervals for 7 days, trypsinize and count the cells from three replicate wells using a hemocytometer or an automated cell counter.
-
Data Plotting: Plot the average cell number versus time (in hours) on a semi-logarithmic graph.
-
Doubling Time Calculation: Determine the population doubling time using the formula: Doubling Time = (t - t0) * log(2) / (log(Nt) - log(N0)), where t is time, t0 is the initial time, Nt is the cell number at time t, and N0 is the initial cell number.
Protocol 2: Short Tandem Repeat (STR) Profiling
-
DNA Extraction: Isolate genomic DNA from a pellet of 1 x 10^6 this compound cells using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the STR loci using a commercially available STR profiling kit.
-
Fragment Analysis: Analyze the amplified fragments using capillary electrophoresis.
-
Profile Comparison: Compare the resulting STR profile to the reference profile for the this compound cell line to confirm its identity.
Visualizations
Caption: Hypothetical signaling pathway for this compound instability.
Caption: Workflow for monitoring this compound cell line stability.
Caption: Troubleshooting logic for this compound instability.
Technical Support Center: Improving the In Vivo Bioavailability of HJB97
Disclaimer: Currently, there is no publicly available in vivo pharmacokinetic or bioavailability data specifically for HJB97. This guide provides general strategies and troubleshooting for improving the bioavailability of research compounds that may exhibit poor solubility or permeability, characteristics often associated with potent inhibitors and components of larger molecules like PROTACs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound formulation shows poor aqueous solubility. How can I improve it for in vivo studies?
Poor aqueous solubility is a primary reason for low oral bioavailability. Here are several approaches to address this issue, ranging from simple formulation adjustments to more complex delivery systems.
Troubleshooting Guide: Poor Aqueous Solubility
| Strategy | Principle | Advantages | Considerations |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous vehicle. | Simple to prepare; suitable for early-stage studies. | Potential for precipitation upon dilution in GI fluids; toxicity of some solvents. |
| pH Adjustment | Ionize the compound to a more soluble form (if it has ionizable groups). | Simple and effective for ionizable compounds. | Buffering capacity of the gut can neutralize the effect; potential for precipitation. |
| Surfactants/ Micellar Solutions | Form micelles that encapsulate the hydrophobic drug. | Increases solubility and can improve membrane permeability. | Potential for GI irritation; careful selection of surfactant is needed. |
| Amorphous Solid Dispersions (ASDs) | Disperse the drug in a polymer matrix in a high-energy amorphous state. | Significantly increases aqueous solubility and dissolution rate. | Can be physically unstable and revert to a crystalline form; requires specialized equipment. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | Dissolve the drug in a mixture of oils, surfactants, and co-solvents. | Improves solubility and can enhance lymphatic uptake, bypassing first-pass metabolism. | Complex formulations; potential for GI side effects. |
| Nanoparticle Formulations | Increase surface area-to-volume ratio, leading to faster dissolution. | Can improve both solubility and dissolution rate; potential for targeted delivery. | More complex to manufacture and characterize. |
Q2: I suspect this compound has low membrane permeability. What strategies can I employ to enhance its absorption?
Low permeability across the intestinal epithelium can also limit oral bioavailability, even if solubility is addressed.
Troubleshooting Guide: Low Permeability
| Strategy | Principle | Advantages | Considerations |
| Permeation Enhancers | Temporarily and reversibly alter the integrity of the intestinal epithelium. | Can significantly increase the absorption of poorly permeable compounds. | Potential for local irritation and toxicity; non-specific action. |
| Lipid-Based Formulations | Can promote absorption through various mechanisms, including increased membrane fluidity and opening of tight junctions. | Dual benefit of improving solubility and permeability. | Formulation complexity. |
| Prodrug Approach | Chemically modify the drug to a more lipophilic form that can cross the membrane and then convert back to the active drug. | Can be highly effective for specific permeability challenges. | Requires chemical synthesis and validation of conversion back to the parent drug. |
| Efflux Pump Inhibition | Co-administer an inhibitor of efflux pumps (e.g., P-glycoprotein) that may be transporting the compound out of intestinal cells. | Can increase intracellular concentration and net absorption. | Potential for drug-drug interactions; systemic effects of the inhibitor. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Mice
This protocol describes the preparation of a simple co-solvent system suitable for early-stage in vivo screening. A common vehicle is PEG 400, propylene glycol, and water.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes
Procedure:
-
Weigh the required amount of this compound for the desired dose concentration (e.g., 10 mg/kg in a 100 µL dosing volume for a 20g mouse).
-
Prepare the co-solvent vehicle. A common ratio is 40% PEG 400, 10% PG, and 50% water. For 10 mL of vehicle, mix 4 mL of PEG 400, 1 mL of PG, and 5 mL of sterile water.
-
Add the this compound powder to a small amount of the PEG 400 and PG mixture. Vortex thoroughly until the powder is wetted.
-
Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution.
-
If dissolution is slow, sonicate the mixture in a water bath for 5-10 minutes.
-
Visually inspect the final formulation to ensure it is a clear solution with no particulate matter.
-
Administer the formulation to the animal via oral gavage at the calculated volume.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for assessing the oral bioavailability of this compound.
Materials:
-
This compound formulation
-
8-10 week old mice (e.g., C57BL/6), fasted overnight
-
Dosing needles (oral gavage)
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes, lancets)
-
Centrifuge
-
Sample storage tubes
-
Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer the this compound formulation to one group of mice via oral gavage (e.g., 10 mg/kg).
-
Administer this compound in a solubilizing vehicle to another group via intravenous (IV) injection (e.g., 1-2 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
For each time point, collect approximately 20-30 µL of blood from the tail vein or saphenous vein into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to clean, labeled tubes.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time for both oral and IV routes.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Technical Support Center: Synthesis of HJB97-based PROTACs
Welcome to the technical support center for the synthesis of HJB97-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the synthesis of these potent BET protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTACs?
A1: this compound is a highly potent, high-affinity inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] In the context of PROTACs, this compound serves as the "warhead," the component of the bifunctional molecule that specifically binds to the target BET protein. This binding event is the first step in the PROTAC-mediated degradation pathway, which ultimately leads to the destruction of the BET protein by the cell's own ubiquitin-proteasome system. A well-known PROTAC utilizing an this compound-based warhead is BETd-260.[2][3][4][5][6]
Q2: What is the general synthetic strategy for creating this compound-based PROTACs?
A2: The synthesis of an this compound-based PROTAC typically involves a modular approach. This consists of three key components: the this compound warhead, a linker of variable length and composition, and a ligand for an E3 ubiquitin ligase (commonly Cereblon or VHL). The general workflow involves the separate synthesis or acquisition of these three modules, followed by their sequential chemical conjugation. Common coupling chemistries include amide bond formation and "click chemistry" reactions.
Q3: What are the most critical factors to consider when designing the linker for an this compound-based PROTAC?
A3: The linker is a crucial determinant of a PROTAC's efficacy. Key considerations for linker design include:
-
Length: The linker must be long enough to span the distance between the this compound binding pocket on the BET protein and the E3 ligase, but not so long that it prevents the formation of a stable ternary complex.
-
Composition: The chemical makeup of the linker (e.g., polyethylene glycol (PEG), alkyl chains) influences the PROTAC's solubility, cell permeability, and metabolic stability.
-
Attachment Points: The points at which the linker is attached to both the this compound warhead and the E3 ligase ligand are critical for maintaining the binding affinity of each component and for achieving a productive ternary complex formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound-based PROTACs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final PROTAC | Inefficient coupling reaction (e.g., amide bond formation). | - Ensure all reagents, especially coupling agents (e.g., HATU, HOBt), are fresh and anhydrous. - Optimize reaction conditions such as temperature, reaction time, and solvent. - Consider using a more efficient ligation chemistry, such as click chemistry, if compatible with your molecular design. |
| Steric hindrance at the coupling site. | - If possible, redesign the linker or the functional group on this compound/E3 ligase ligand to reduce steric clash. | |
| Degradation of starting materials or product. | - Verify the stability of your this compound derivative and E3 ligase-linker conjugate under the reaction conditions. - Use milder reaction conditions if degradation is suspected. | |
| Difficulty in Purifying the Final PROTAC | Co-elution with starting materials or byproducts. | - Optimize the purification method (e.g., HPLC gradient, column chemistry). - If starting materials are the issue, ensure the preceding reaction has gone to completion or perform a thorough purification of the intermediate products. |
| Poor solubility of the PROTAC. | - Use a solvent system in which your PROTAC is fully soluble for purification. This may require screening a range of solvents. - Consider incorporating a more hydrophilic linker (e.g., PEG-based) in your PROTAC design to improve solubility. | |
| Inconsistent Biological Activity | Presence of impurities that interfere with the assay. | - Ensure the final product is of high purity (>95%) by analytical methods such as HPLC and NMR. - Characterize any significant impurities to determine if they have biological activity. |
| "Hook Effect" at high concentrations. | - This is a known phenomenon with PROTACs where efficacy decreases at very high concentrations due to the formation of non-productive binary complexes. Test a wide range of concentrations in your biological assays to identify the optimal working concentration. | |
| Poor Solubility of this compound or its Derivatives | The inherent chemical properties of the molecule. | - this compound and its derivatives may have limited solubility in common organic solvents. It is crucial to perform solubility tests to identify suitable solvents for reactions and purification. Common solvents to test include DMF, DMSO, and DCM. |
Experimental Protocols
The following are generalized protocols for key steps in the synthesis of an this compound-based PROTAC, based on the synthesis of BETd-260. Researchers should refer to the specific literature for precise details and characterization data.
Protocol 1: Amide Coupling of this compound-Linker with E3 Ligase Ligand
This protocol describes the final step in the assembly of a PROTAC where a functionalized this compound-linker intermediate is coupled to an E3 ligase ligand.
-
Materials:
-
This compound with a linker terminating in a carboxylic acid
-
E3 ligase ligand with a free amine (e.g., a pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve the this compound-linker-COOH intermediate (1 equivalent) in anhydrous DMF.
-
Add the E3 ligase ligand-amine (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final this compound-based PROTAC.
-
Visualizations
Diagram 1: General PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated degradation of a target protein.
Diagram 2: Synthetic Workflow for this compound-based PROTAC
Caption: Modular synthetic approach for this compound-based PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HJB97 Treatment In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time for HJB97 treatment in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, high-affinity inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1][2] By binding to the bromodomains of BET proteins, this compound prevents them from interacting with acetylated histones, thereby inhibiting the transcription of target genes, such as the c-Myc oncogene.[1] this compound has been used as a basis for the development of proteolysis-targeting chimeras (PROTACs), such as BETd-260, which induce the degradation of BET proteins.[2][3][4][5]
Q2: What is a typical starting concentration and incubation time for this compound in cell-based assays?
A2: Based on published studies, a common concentration range for this compound in cell viability and mechanistic assays is 30 nM to 1000 nM.[1][3] The optimal incubation time is highly dependent on the specific assay and cell line. For cell cycle arrest studies, effects have been observed at 24 hours.[1] For assays measuring the downstream effects of BET inhibition, such as c-Myc downregulation, time points can range from a few hours to 24 hours or longer.[1][3] It is crucial to perform a time-course experiment to determine the optimal endpoint for your specific experimental conditions.[6]
Q3: How does the optimal incubation time for this compound differ between a cell viability assay and a protein expression assay (e.g., Western Blot)?
A3: The optimal incubation time will likely differ significantly.
-
Cell Viability/Proliferation Assays (e.g., MTT, CCK-8): These assays require a longer incubation period to observe effects on cell growth. A typical starting point is 24 to 72 hours.[6] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal endpoint.
-
Protein Expression/Phosphorylation Assays (e.g., Western Blot, ELISA): To measure the direct inhibitory effect on downstream targets like c-Myc, a much shorter incubation time is often sufficient. A starting point of 4 to 24 hours is recommended.[3] Some effects on protein levels can be observed in as little as a few hours.
Troubleshooting Guides
Problem 1: No observable effect or a weak dose-dependent response after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Incubation time is too short. | Increase the incubation time. For cell viability assays, consider extending the experiment to 48 or 72 hours.[6] For mechanistic assays, perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time point for observing the desired effect. |
| This compound concentration is too low. | Test a wider range of concentrations, including higher concentrations.[6] Refer to literature for effective concentrations in similar cell lines.[1][3] |
| Cell density is not optimal. | Ensure cells are in the logarithmic growth phase during the assay. Optimize cell seeding density for your specific cell line.[7] |
| The cell line is resistant to this compound. | Verify the sensitivity of your cell line to BET inhibitors through literature searches or by testing a known sensitive cell line as a positive control. |
| Improper this compound preparation or storage. | Ensure the compound is fully dissolved. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Keep the final DMSO concentration below 0.5% and include a vehicle control.[6] |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Contamination. | Regularly check cultures for signs of microbial contamination.[8][][10] Use proper aseptic techniques. |
| Inconsistent drug addition. | Ensure accurate and consistent addition of this compound to each well. Mix gently after addition. |
Data Presentation
Table 1: Summary of Reported In Vitro Effects of this compound and a Related PROTAC (BETd-260)
| Compound | Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| This compound | RS4;11 | Cell Cycle Arrest | 30 nM | 24 h | Effective induction of cell cycle arrest. | [1] |
| This compound | MOLM-13 | Cell Cycle Arrest | 30-100 nM | 24 h | Effective induction of cell cycle arrest. | [1] |
| This compound | RS4;11 | Apoptosis | up to 300 nM | 24 h | Ineffective in inducing apoptosis. | [1] |
| This compound | MOLM-13 | Apoptosis | up to 300 nM | 24 h | Ineffective in inducing apoptosis. | [1] |
| This compound | RS4;11 | c-Myc Downregulation | 300-1000 nM | Not Specified | Effective downregulation of c-Myc protein. | [1] |
| BETd-260 | HepG2, BEL-7402 | Apoptosis | As indicated | 48 h | Robust induction of apoptosis. | [3] |
| BETd-260 | HepG2, BEL-7402 | Gene Expression (qRT-PCR) | 100 nM | 4, 12, 24 h | Modulation of apoptosis-related gene expression. | [3] |
| BETd-260 | MNNG/HOS, Saos-2 | Protein Degradation | As indicated | 24 h | Degradation of BET proteins. | [4] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: At each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each time point and concentration.
Protocol 2: Western Blot for c-Myc Downregulation
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat with this compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).[6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Signal Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control.
Visualizations
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for weak this compound effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. 细胞培养故障排除 [sigmaaldrich.com]
- 10. news-medical.net [news-medical.net]
dealing with inconsistent results in HJB97 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HJB97 and related compounds. Inconsistent experimental results can arise from various factors, and this guide aims to address common issues encountered during in-vitro and in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] By binding to the bromodomains of BET proteins, this compound prevents them from interacting with acetylated histones, thereby inhibiting their function in gene expression. This compound is often used as a component in the design of Proteolysis Targeting Chimeras (PROTACs), such as BETd-260, which are designed to induce the degradation of BET proteins.[1][3][4]
Q2: We are using a PROTAC derived from this compound (like BETd-260) but are not observing significant degradation of BET proteins. What are the possible reasons?
Several factors could contribute to a lack of BET protein degradation. Here are some troubleshooting steps:
-
Verification of the Ubiquitin-Proteasome System (UPS): The PROTAC-mediated degradation of BET proteins is dependent on a functional UPS. To confirm the UPS is active in your cell line, you can treat the cells with a proteasome inhibitor like MG-132. An accumulation of ubiquitinated BET proteins following MG-132 treatment would indicate a functional UPS.[3]
-
E3 Ligase Expression: PROTACs like BETd-260 utilize an E3 ubiquitin ligase (e.g., Cereblon or VHL) to tag the target protein for degradation.[2] Ensure that the cell line you are using expresses a sufficient level of the relevant E3 ligase. This can be checked via Western blot or qPCR.
-
Compound Integrity and Concentration: Verify the integrity and concentration of your PROTAC. Improper storage or handling can lead to compound degradation. Perform a dose-response experiment to ensure you are using an effective concentration range. BETd-260 has been shown to be effective at picomolar to nanomolar concentrations.[1][2]
-
Competitive Inhibition: The parental BET inhibitor (this compound) can competitively block the binding of the PROTAC to BET proteins. Pre-treatment with a high concentration of this compound can inhibit the degradation of BET proteins by the PROTAC, a phenomenon that can be used as a control to confirm the PROTAC's mechanism of action.[3]
Q3: We see variable levels of apoptosis in our cancer cell lines when treated with this compound or this compound-based PROTACs. What could be the cause of this inconsistency?
The apoptotic response to BET inhibition or degradation can be cell-type dependent. Here are some points to consider:
-
Differential Sensitivity of Cell Lines: Different cancer cell lines exhibit varying sensitivity to BET inhibitors and degraders. For instance, some osteosarcoma cell lines show only modest apoptosis with this compound alone, but significant apoptosis with the PROTAC BETd-260.[3] It is crucial to establish a baseline sensitivity for each cell line.
-
Modulation of Apoptotic Proteins: The induction of apoptosis by BET degraders is often associated with changes in the expression of pro- and anti-apoptotic proteins. For example, BETd-260 has been shown to decrease the levels of anti-apoptotic proteins like Mcl-1 and Bcl-xl, while increasing the pro-apoptotic protein Noxa.[3] Inconsistent results might stem from cell-line specific differences in the regulation of these proteins.
-
Assay Timing: The kinetics of apoptosis can vary. It is advisable to perform a time-course experiment to identify the optimal time point for observing maximal apoptosis. Degradation of BET proteins by BETd-260 can be observed within hours, leading to subsequent apoptosis.[3]
Troubleshooting Guides
Issue 1: Inconsistent Western Blot Results for BET Protein Levels
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Antibody Performance | Validate the primary antibodies for BRD2, BRD3, and BRD4 using positive and negative controls. | Clear, specific bands at the correct molecular weights for each BET protein. |
| Inefficient Protein Extraction | Optimize the lysis buffer and protein extraction protocol to ensure complete cell lysis and protein solubilization. | Consistent protein yields across all samples. |
| Loading Inaccuracies | Use a reliable loading control (e.g., Actin, GAPDH) and ensure equal protein loading in all lanes. | Consistent loading control bands across the blot. |
| Variability in Treatment | Ensure consistent timing and concentration of this compound or PROTAC treatment across all experimental replicates. | Reproducible changes in BET protein levels upon treatment. |
Issue 2: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | Consistent cell growth and metabolic activity in control wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation and temperature gradients. | Reduced variability between replicate wells. |
| Incomplete Compound Solubilization | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium. | Homogeneous drug concentration across all treated wells. |
| Assay Incubation Time | Optimize the incubation time for the viability reagent according to the manufacturer's protocol and the cell line's metabolic rate. | Linear and robust signal detection. |
Experimental Protocols
Western Blot for BET Protein Degradation
-
Cell Treatment: Seed cells (e.g., HepG2, MNNG/HOS) in 6-well plates and allow them to adhere overnight.[3][4] Treat the cells with the desired concentrations of this compound or a this compound-based PROTAC (e.g., BETd-260) for the specified duration (e.g., 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or a this compound-based PROTAC as described above.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of BET protein inhibition by this compound.
Caption: Signaling pathway for PROTAC-mediated degradation of BET proteins.
Caption: A general experimental workflow for studying this compound and related compounds.
References
potential interference of DMSO with HJB97 activity in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Dimethyl Sulfoxide (DMSO) with the activity of HJB97, a high-affinity BET (Bromodomain and Extra-Terminal) inhibitor, in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the BET family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key genes involved in cell proliferation and survival, including the oncogene c-Myc.[2][3] this compound functions by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BET proteins, thereby displacing them from chromatin.[2] This prevents the recruitment of transcriptional machinery and leads to the suppression of target gene expression.[3] this compound is also utilized as the BET-binding component in Proteolysis Targeting Chimeras (PROTACs), such as BETd-260, which are designed to induce the degradation of BET proteins.[1][4]
Q2: Why is DMSO used in our this compound assays?
A2: DMSO is a widely used aprotic solvent in biological research due to its ability to dissolve a broad range of hydrophobic and hydrophilic molecules, including many small molecule inhibitors like this compound.[5] It is often used to prepare concentrated stock solutions of compounds that would otherwise have poor solubility in aqueous assay buffers.
Q3: Can DMSO interfere with the activity of this compound in our assays?
A3: While there is no specific data on the direct interference of DMSO with this compound binding, it is possible for DMSO to affect assay results, particularly at higher concentrations. The effects of DMSO are known to be protein-dependent and concentration-dependent.[6][7] High concentrations of DMSO can alter protein conformation and stability, which could potentially affect the binding of this compound to BET bromodomains.[6][8] Therefore, it is crucial to maintain a low and consistent final concentration of DMSO across all experimental and control wells.
Q4: What is the recommended final concentration of DMSO for assays involving this compound?
A4: To minimize potential artifacts, the final concentration of DMSO in the assay should be kept as low as possible, ideally below 1%. For cell-based assays, the final DMSO concentration should typically not exceed 0.5% to avoid cellular toxicity. It is essential to include a vehicle control containing the same final concentration of DMSO as the experimental wells to account for any solvent effects.
Troubleshooting Guide
This guide addresses common issues encountered in assays with this compound, with a focus on potential DMSO-related interference.
| Issue | Potential Cause | Recommended Action |
| Lower than expected potency (High IC50/Ki) | 1. High DMSO Concentration: Excessive DMSO may alter the conformation of the BET protein, potentially reducing this compound binding affinity.[6] 2. This compound Precipitation: The inhibitor may precipitate out of the aqueous assay buffer, reducing its effective concentration. 3. Assay Interference: Components of the assay, including DMSO, might interfere with the detection method (e.g., fluorescence quenching in a Fluorescence Polarization assay). | 1. DMSO Titration: Perform a DMSO tolerance test to determine the maximal concentration that does not affect the assay signal or the activity of the BET protein. Ensure the final DMSO concentration is below this threshold and is consistent across all wells. 2. Solubility Check: After diluting the this compound stock into the assay buffer, visually inspect for any precipitation. Centrifuging the plate before reading might also help. Consider making intermediate dilutions in DMSO before the final dilution in the aqueous buffer. 3. Control Experiments: Run appropriate controls, including a vehicle control (buffer + DMSO) and a positive control inhibitor with known potency. |
| High variability between replicate wells | 1. Inconsistent DMSO Concentration: Pipetting errors leading to slight differences in the final DMSO concentration between wells. 2. Incomplete Mixing: Poor mixing of this compound stock solution into the assay buffer. 3. Compound Precipitation: Inconsistent precipitation of this compound across the plate. | 1. Careful Pipetting: Use calibrated pipettes and ensure accurate and consistent addition of both this compound stock and assay buffer. 2. Thorough Mixing: Ensure complete mixing after each addition of reagents. 3. Improve Solubility: If precipitation is suspected, consider the inclusion of a low concentration of a non-ionic surfactant like Tween-20 (after validating its non-interference with the assay). |
| No this compound activity observed | 1. Degraded this compound Stock: Improper storage of the this compound stock solution may lead to degradation. 2. Inactive BET Protein: The recombinant BET protein may be inactive or improperly folded. 3. Incorrect Assay Setup: Errors in the concentrations of assay components or the detection settings. | 1. Fresh Stock Preparation: Prepare a fresh stock solution of this compound from powder. 2. Protein Quality Control: Validate the activity of the BET protein using a known ligand or a different assay. 3. Review Protocol: Double-check all calculations, concentrations, and instrument settings. |
Data Presentation
This compound Binding Affinities and Cellular Potency
The following table summarizes the binding affinities of this compound for various BET bromodomains and the cellular potencies of this compound and the this compound-based PROTAC, BETd-260.
| Target | This compound Kᵢ (nM) [9] | This compound IC₅₀ (nM) [9] | BETd-260 IC₅₀ [10][11] |
| BRD2 BD1 | 0.9 | 3.1 | - |
| BRD2 BD2 | 0.27 | 3.9 | - |
| BRD3 BD1 | 0.18 | 6.6 | - |
| BRD3 BD2 | 0.21 | 1.9 | - |
| BRD4 BD1 | 0.5 | 7.0 | - |
| BRD4 BD2 | 1.0 | 7.0 | - |
| RS4;11 cells | - | 24.1 | 51 pM |
| MOLM-13 cells | - | 25.6 | 2.2 nM |
Note: Kᵢ values represent binding affinity, while IC₅₀ values in cellular assays represent the concentration required to inhibit 50% of cell growth.
Experimental Protocols
General Protocol for a Competitive Fluorescence Polarization (FP) Assay
This protocol outlines a general method to determine the binding affinity of this compound for a BET bromodomain.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT).
- BET Protein: Dilute the recombinant BET bromodomain protein to the desired concentration in the assay buffer.
- Fluorescent Probe: Prepare a stock solution of a fluorescently labeled ligand that binds to the BET bromodomain.
- This compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO.
2. Assay Procedure:
- In a 384-well, black, flat-bottom plate, add the assay buffer.
- Add the this compound stock solution in a serial dilution, ensuring the final DMSO concentration remains constant across all wells. Include a vehicle control with DMSO only.
- Add the BET protein to all wells except the blank.
- Add the fluorescent probe to all wells.
- Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
- Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
3. Data Analysis:
- Plot the fluorescence polarization values against the logarithm of the this compound concentration.
- Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
- Calculate the Kᵢ value using the Cheng-Prusoff equation, if the Kₔ of the fluorescent probe is known.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated inhibition of BET protein function.
Experimental Workflow for this compound Activity Assay
Caption: General workflow for an this compound competitive binding assay.
Troubleshooting Logic for Low this compound Potency
Caption: Troubleshooting flowchart for unexpected this compound assay results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Undergraduate Honors Thesis | Quantifying the effect of DMSO on protein folding | ID: c247f157g | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Beware of proteins in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective DMSO-induced conformational changes in proteins from Raman optical activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce non-specific binding of HJB97
Welcome to the technical support resource for HJB97. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this compound, with a specific focus on mitigating non-specific binding in immunoassays such as ELISA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a high-affinity monoclonal antibody developed for sensitive and specific detection of its target antigen. To ensure optimal performance and prevent spurious results, it is critical to minimize non-specific binding during your experiments.
Q2: What causes high non-specific binding with this compound?
A2: High non-specific binding, which leads to high background signal, can stem from several factors. These include suboptimal antibody concentration, insufficient blocking of the assay surface, inadequate washing, cross-reactivity of detection antibodies, or interference from components in the sample matrix.[1][2][3]
Q3: What is a blocking buffer and why is it crucial?
A3: A blocking buffer is a solution containing an irrelevant protein or a mixture of molecules that adsorbs to all unoccupied binding sites on the surface of a microplate or membrane.[2][4] This step is essential as it prevents this compound or subsequent detection reagents from binding non-specifically to the surface, which would otherwise cause a high background signal.[4][5]
Q4: Can the concentration of this compound affect non-specific binding?
A4: Yes, using a concentration of this compound that is too high can lead to increased non-specific binding and assay saturation.[6][7] It is critical to determine the optimal antibody concentration that provides the best signal-to-noise ratio through a titration experiment.[6][8][9]
Q5: How do I choose the right blocking buffer for my this compound assay?
A5: The ideal blocking buffer depends on the specifics of your assay. Common blockers include proteins like Bovine Serum Albumin (BSA) or non-fat dry milk, as well as protein-free commercial formulations.[10][11] It is often necessary to empirically test several options to find the one that yields the lowest background without compromising the specific signal. For example, while non-fat milk is cost-effective, it contains phosphoproteins and should be avoided in phosphoprotein-specific assays.
Troubleshooting Guides
This section provides structured guidance to address common issues related to non-specific binding of this compound.
Issue 1: High Background Signal Across the Entire Plate
High background is often indicated by unexpectedly high optical density (OD) readings in all wells, including negative controls.[1][2]
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).[2] Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[8][12] Test an alternative blocking buffer (e.g., switch from BSA to a commercial, protein-free blocker).[12] |
| Suboptimal this compound Concentration | The concentration of this compound is too high. Perform a checkerboard titration to identify the optimal concentration that maximizes the signal-to-noise ratio.[6][8][13] |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5).[1][8][14] Increase the volume of wash buffer per well.[1] Add a soaking step of 30-60 seconds between washes.[2] Ensure the wash buffer contains a detergent like Tween-20 (typically 0.05%).[2] |
| Detection Antibody Issues | The secondary antibody may be binding non-specifically.[12] Run a control experiment with the secondary antibody alone to confirm.[12] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Contamination | Reagents or buffers may be contaminated.[1][3] Use fresh, sterile reagents and filter-sterilize buffers. Ensure proper handling to avoid cross-contamination between wells.[1] |
Issue 2: Inconsistent or "Edge Effect" Non-Specific Binding
This issue manifests as higher background signals in the outer wells of the microplate compared to the inner wells.
| Potential Cause | Recommended Solution |
| Uneven Temperature | Plates may be warming or cooling unevenly during incubation. Ensure the plate is incubated in a stable environment away from vents or direct sunlight.[1] Using a water bath or dedicated plate incubator can ensure uniform temperature. |
| Evaporation from Wells | The outer wells are more prone to evaporation, leading to increased reagent concentration. Use plate sealers during incubation steps to minimize evaporation.[8] |
| Inconsistent Washing | Manual washing techniques may not be uniform across the plate. An automated plate washer can improve consistency.[14] If washing manually, be meticulous to ensure all wells are treated identically. |
Data Presentation: Efficacy of Different Blocking Strategies
The following table summarizes hypothetical data from an experiment designed to optimize the blocking step for an this compound-based ELISA. The goal was to find a blocking buffer that minimized the background signal (Negative Control OD) while maintaining a strong positive signal (Signal-to-Noise Ratio).
| Blocking Buffer | Negative Control (OD at 450 nm) | Positive Signal (OD at 450 nm) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 0.452 | 2.154 | 4.77 |
| 3% BSA in PBS | 0.211 | 2.098 | 9.94 |
| 5% Non-Fat Dry Milk in PBS | 0.155 | 1.987 | 12.82 |
| Commercial Blocker A | 0.098 | 2.201 | 22.46 |
| Commercial Blocker B (Protein-Free) | 0.085 | 2.175 | 25.59 |
Experimental Protocols
Protocol 1: Standard ELISA Workflow for this compound
This protocol provides a general workflow for a sandwich ELISA using this compound as the detection antibody.
-
Coating: Coat a 96-well high-binding microplate with the capture antibody diluted in a suitable coating buffer (e.g., 0.2M carbonate/bicarbonate buffer, pH 9.4).[8] Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[2]
-
Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at room temperature.[2]
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
This compound Incubation: Add 100 µL of diluted this compound to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step, increasing to 5 washes.
-
Enzyme-Conjugate Incubation: Add 100 µL of enzyme-conjugated secondary antibody (if this compound is not directly conjugated). Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 8.
-
Substrate Addition: Add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.[1]
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the optical density at 450 nm.
Protocol 2: Checkerboard Titration to Optimize this compound Concentration
A checkerboard titration is used to simultaneously determine the optimal concentrations of two reagents, in this case, the capture antibody and this compound.[6][8]
-
Prepare Capture Antibody Dilutions: Prepare serial dilutions of the capture antibody in coating buffer (e.g., 10, 5, 2.5, 1.25 µg/mL).
-
Coat Plate: Coat the columns of a 96-well plate with the different capture antibody dilutions (e.g., columns 1-3 with 10 µg/mL, columns 4-6 with 5 µg/mL, etc.). Leave the last column uncoated as a control. Incubate overnight at 4°C.
-
Block Plate: Wash the plate and block all wells as described in the standard protocol.
-
Add Antigen: Add a constant, saturating concentration of the target antigen to all wells except for the negative controls. Incubate for 2 hours.
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in assay diluent (e.g., 1:1000, 1:2000, 1:4000, 1:8000).
-
Add this compound: After washing, add the different this compound dilutions to the rows of the plate (e.g., rows A-B with 1:1000, rows C-D with 1:2000, etc.).
-
Complete Assay: Proceed with the remaining ELISA steps (secondary antibody, substrate, etc.).
-
Analyze Results: Identify the combination of capture antibody and this compound concentrations that provides the highest positive signal with the lowest background signal.[13]
Visualizations
Mechanism of Non-Specific Binding and the Role of Blocking
Caption: How blocking agents prevent this compound from binding non-specifically to assay surfaces.
Troubleshooting Workflow for High Background
Caption: A step-by-step decision tree for troubleshooting high background signals with this compound.
Sandwich ELISA Experimental Workflow
Caption: The sequential steps involved in a typical sandwich ELISA using this compound.
References
- 1. sinobiological.com [sinobiological.com]
- 2. arp1.com [arp1.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. hiyka.com [hiyka.com]
- 5. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 6. bosterbio.com [bosterbio.com]
- 7. biocompare.com [biocompare.com]
- 8. biocompare.com [biocompare.com]
- 9. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 10. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. How to deal with high background in ELISA | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. novateinbio.com [novateinbio.com]
Validation & Comparative
HJB97 vs. JQ1: A Comparative Analysis of BET Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of two notable BET inhibitors, HJB97 and JQ1, supported by experimental data and detailed methodologies.
In the landscape of epigenetic research and oncology drug development, Bromodomain and Extra-Terminal (BET) proteins have emerged as critical therapeutic targets. Small molecule inhibitors that target these proteins have shown considerable promise in preclinical and clinical studies. Among the numerous BET inhibitors developed, JQ1 has been a pioneering chemical probe, extensively used to validate the therapeutic potential of BET inhibition. More recently, this compound has been identified as a highly potent BET inhibitor, particularly noted for its use as a high-affinity ligand in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive, data-driven comparison of this compound and JQ1, offering insights into their respective biochemical potencies and cellular activities.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and JQ1, facilitating a direct comparison of their biochemical affinity and cellular potency. It is important to note that while some data points are from direct comparative studies, others are compiled from different sources and should be interpreted with consideration of potential variations in experimental conditions.
Table 1: Biochemical Potency (IC₅₀ nM)
| Target | This compound (IC₅₀ nM) | (+)-JQ1 (IC₅₀ nM) |
| BRD2 BD1 | 3.1[1] | - |
| BRD2 BD2 | 3.9[1] | - |
| BRD3 BD1 | 6.6[1] | - |
| BRD3 BD2 | 1.9[1] | - |
| BRD4 BD1 | 7.0[1] | 77[2] |
| BRD4 BD2 | 7.0[1] | 33[2] |
Table 2: Binding Affinity (Kᵢ/Kₑ nM)
| Target | This compound (Kᵢ nM) | (+)-JQ1 (Kₑ nM) |
| BRD2 BD1 | 0.9[1] | ~150 |
| BRD2 BD2 | 0.27[1] | - |
| BRD3 BD1 | 0.18[1] | ~50-90 |
| BRD3 BD2 | 0.21[1] | - |
| BRD4 BD1 | 0.5[1] | ~50[2] |
| BRD4 BD2 | 1.0[1] | ~90[2] |
Table 3: Cellular Activity (EC₅₀/IC₅₀ nM)
| Cell Line (Cancer Type) | This compound (EC₅₀/IC₅₀ nM) | (+)-JQ1 (EC₅₀/IC₅₀ nM) |
| RS4;11 (Acute Leukemia) | 24.1[1] | - |
| MOLM-13 (Acute Leukemia) | 25.6[1] | - |
| HepG2 (Hepatocellular Carcinoma) | 1514[3][4] | 1187[3][4] |
| BEL-7402 (Hepatocellular Carcinoma) | 9597[3][4] | 3893[3][4] |
| SK-HEP-1 (Hepatocellular Carcinoma) | 3381[3][4] | 2439[3][4] |
| SMMC-7721 (Hepatocellular Carcinoma) | 2273[3][4] | 1845[3][4] |
| HuH-7 (Hepatocellular Carcinoma) | 1965[3][4] | 1532[3][4] |
| MHCC97H (Hepatocellular Carcinoma) | 2119[3][4] | 1605[3][4] |
| MNNG/HOS (Osteosarcoma) | 1292[5][6] | 7444[5][6] |
| Saos-2 (Osteosarcoma) | - | - |
| MG-63 (Osteosarcoma) | - | - |
| SJSA-1 (Osteosarcoma) | - | - |
Note: A direct comparison in a fluorescence polarization-based competitive binding assay indicated that this compound is more than 10 times as potent as (+)-JQ1.[7][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are outlines of key experimental protocols typically used to characterize and compare BET inhibitors like this compound and JQ1.
Biochemical Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: To measure the binding affinity of the inhibitor to isolated bromodomains.
-
Principle: This assay measures the disruption of the interaction between a lanthanide-labeled (donor) BET bromodomain and a fluorescently-labeled (acceptor) acetylated histone peptide. When the donor and acceptor are in close proximity, FRET occurs. An inhibitor will compete with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant His-tagged BET bromodomain protein is incubated with a biotinylated acetylated histone peptide.
-
Terbium-labeled anti-His antibody (donor) and streptavidin-labeled dye (acceptor) are added.
-
The test compound (this compound or JQ1) is added at various concentrations.
-
After incubation, the plate is read on a TR-FRET-capable microplate reader, measuring emission at two wavelengths (for the donor and acceptor).
-
IC₅₀ values are calculated from the dose-response curves.
-
2. Isothermal Titration Calorimetry (ITC)
-
Objective: To directly measure the binding affinity (Kₑ), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the inhibitor-protein interaction.
-
Principle: ITC measures the heat released or absorbed during the binding of an inhibitor to its target protein.
-
Protocol Outline:
-
A solution of the purified recombinant BET bromodomain protein is placed in the sample cell of the calorimeter.
-
A solution of the inhibitor (this compound or JQ1) is placed in the injection syringe.
-
The inhibitor is titrated into the protein solution in small, precise aliquots.
-
The heat change associated with each injection is measured.
-
The data are fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Cellular Assays
1. Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To determine the effect of the inhibitor on cancer cell proliferation and viability.
-
Principle: These assays measure the metabolic activity of cells as an indicator of cell viability. For example, the MTT assay measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the inhibitor (this compound or JQ1) or a vehicle control.
-
After a set incubation period (e.g., 72 hours), the viability reagent (e.g., MTT) is added.
-
Following another incubation period, a solubilizing agent is added (for MTT), and the absorbance or luminescence is measured using a microplate reader.
-
IC₅₀ or EC₅₀ values are calculated from the dose-response curves.
-
2. Western Blotting for c-Myc Downregulation
-
Objective: To determine the effect of the inhibitor on the protein levels of the oncogene c-Myc, a key downstream target of BET proteins.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
-
Protocol Outline:
-
Cancer cells are treated with the inhibitor (this compound or JQ1) or vehicle control for a specified time (e.g., 24 hours).
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for c-Myc, followed by a secondary antibody conjugated to an enzyme.
-
The signal is detected using a chemiluminescent substrate, and the band intensity is quantified to determine the change in c-Myc protein levels.
-
Mandatory Visualization
Signaling Pathway and Mechanism of Action
Caption: Mechanism of BET inhibition by this compound and JQ1.
Experimental Workflow
Caption: Standard experimental workflow for comparing BET inhibitors.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 5. scienceopen.com [scienceopen.com]
- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to BET Inhibitors: HJB97 vs. OTX-015 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic cancer therapies, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of two notable BET inhibitors, HJB97 and OTX-015 (Birabresib), focusing on their efficacy in cancer cells, underlying mechanisms of action, and the experimental frameworks used for their evaluation.
Introduction to this compound and OTX-015
Both this compound and OTX-015 are potent small molecule inhibitors of the BET family of proteins (BRD2, BRD3, and BRD4), which are crucial regulators of gene transcription.[1][2] By binding to the acetylated lysine-binding pockets of BET proteins, these inhibitors disrupt their interaction with chromatin, leading to the downregulation of key oncogenes such as c-MYC.[3] OTX-015, also known as MK-8628, has been investigated in numerous preclinical and clinical studies across a range of hematological and solid tumors.[4][5][6] this compound is recognized as a highly potent BET inhibitor and serves as a key component of the PROTAC (Proteolysis Targeting Chimera) degrader, BETd-260.[2][7]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the binding affinity and cellular efficacy of this compound and OTX-015. It is important to note that the cellular activity data for the two compounds are derived from separate studies and not from a head-to-head comparison, which should be considered when interpreting the results.
Table 1: Comparative Binding Affinity of this compound and OTX-015
| Inhibitor | Target | Assay Type | Potency (Kᵢ or IC₅₀) | Reference |
| This compound | BRD2 BD1 | Fluorescence Polarization | Kᵢ: 0.9 ± 0.2 nM | [2] |
| BRD2 BD2 | Fluorescence Polarization | Kᵢ: 0.27 ± 0.09 nM | [2] | |
| BRD3 BD1 | Fluorescence Polarization | Kᵢ: 0.18 ± 0.01 nM | [2] | |
| BRD3 BD2 | Fluorescence Polarization | Kᵢ: 0.21 ± 0.03 nM | [2] | |
| BRD4 BD1 | Fluorescence Polarization | Kᵢ: 0.5 ± 0.2 nM | [2] | |
| BRD4 BD2 | Fluorescence Polarization | Kᵢ: 1.0 ± 0.1 nM | [2] | |
| OTX-015 | BRD2, BRD3, BRD4 | Not Specified | IC₅₀: 92-112 nM | [1][8] |
| Direct Comparison | BRD2, BRD3, BRD4 | FP-based competitive binding | This compound is >10 times more potent than OTX-015 | [7][9] |
Table 2: Cellular Efficacy (IC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay | Reference |
| RS4;11 | Acute Leukemia | 24.1 ± 5.3 | Cell Viability Assay | [2] |
| MOLM-13 | Acute Leukemia | 25.6 ± 1.9 | Cell Viability Assay | [2] |
Table 3: Cellular Efficacy (IC₅₀/EC₅₀) of OTX-015 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀/EC₅₀ (nM) | Assay | Reference |
| NOMO1 | Acute Myeloid Leukemia | 229.1 | MTT | [4] |
| KG1 | Acute Myeloid Leukemia | 198.3 | MTT | [4] |
| RS4-11 | Acute Lymphoblastic Leukemia | 34.2 | MTT | [4] |
| BV173 | Acute Lymphoblastic Leukemia | 161 | MTT | [1] |
| TOM1 | Acute Lymphoblastic Leukemia | 133 | MTT | [1] |
| JURKAT | Acute Lymphoblastic Leukemia | 249.7 | MTT | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 55.9 | Cell Counting | [6] |
| HCC1937 | Triple-Negative Breast Cancer | 261.5 | Cell Counting | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 303.8 | Cell Counting | [6] |
| H3122 | Non-Small Cell Lung Cancer | <1 µM (GI₅₀) | Not Specified | [5] |
| A549 | Non-Small Cell Lung Cancer | >6 µM (GI₅₀) | Not Specified | [5] |
| SMS-KCNR | Neuroblastoma | Not Specified | Calcein AM | [5] |
| SH-SY5Y | Neuroblastoma | Not Specified | Calcein AM | [5] |
Mechanism of Action and Signaling Pathways
This compound and OTX-015 exert their anti-cancer effects by inhibiting BET proteins, which act as epigenetic "readers." This inhibition leads to the displacement of BET proteins from chromatin, subsequently downregulating the transcription of key oncogenes, most notably c-MYC. The suppression of c-MYC disrupts critical cellular processes including proliferation, cell cycle progression, and metabolism, ultimately leading to cell growth arrest and apoptosis in cancer cells.
Caption: BET inhibitors competitively bind to BET proteins, preventing their interaction with acetylated histones and subsequent activation of oncogene transcription.
Experimental Protocols
The evaluation of this compound and OTX-015 efficacy relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments cited in the comparison.
Cell Viability and Proliferation Assays
Objective: To determine the concentration of the inhibitor that reduces cell viability or proliferation by 50% (IC₅₀ or GI₅₀).
a) MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or OTX-015 for a specified period (e.g., 72 hours).[1][4]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the inhibitor concentration.
-
b) CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration.[7][11][12]
-
Protocol:
-
Plate cells in an opaque-walled multi-well plate.
-
Add the test compound and incubate for the desired time.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Binding Affinity Assays
Objective: To measure the binding affinity of the inhibitor to isolated BET bromodomains.
a) Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled probe. When a small fluorescent probe binds to a larger protein (like a BET bromodomain), its tumbling rate slows, and the polarization of its emitted light increases. An inhibitor will compete with the probe for binding, resulting in a decrease in fluorescence polarization.[13][14][15][16][17]
-
Protocol:
-
In a multi-well plate, combine the recombinant BET bromodomain protein, a fluorescently labeled probe (a small molecule that binds to the bromodomain), and a buffer solution.
-
Add varying concentrations of the inhibitor (this compound or OTX-015).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
The IC₅₀ or Kᵢ value is determined by plotting the change in polarization against the inhibitor concentration.
-
Experimental and Logical Workflows
The preclinical evaluation of BET inhibitors like this compound and OTX-015 follows a structured workflow to assess their therapeutic potential.
Caption: A typical workflow for the preclinical development of BET inhibitors, from initial in vitro screening to in vivo efficacy and safety studies.
Conclusion
Both this compound and OTX-015 are potent inhibitors of the BET family of proteins with demonstrated anti-cancer activity. Direct comparative data on their binding affinity suggests that this compound is significantly more potent than OTX-015. However, a comprehensive head-to-head comparison of their cellular efficacy across a broad panel of cancer cell lines is not yet available in the public domain. OTX-015 has been more extensively studied in various cancer models and has progressed to clinical trials. This compound's high potency has made it a valuable component in the development of next-generation BET-targeting therapeutics like PROTACs. The choice between these inhibitors for research purposes will depend on the specific experimental context, with this compound being a candidate for studies requiring very high potency and OTX-015 offering a more extensively characterized profile in various cancer types. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two important BET inhibitors.
References
- 1. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bromodomain inhibitor OTX015 (MK-8628) exerts anti-tumor activity in triple-negative breast cancer models as single agent and in combination with everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ch.promega.com [ch.promega.com]
- 8. oncotarget.com [oncotarget.com]
- 9. scribd.com [scribd.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 13. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 15. rsc.org [rsc.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. ubiqbio.com [ubiqbio.com]
Validating HJB97's On-Target Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the on-target effects of a molecule is paramount. This guide provides a comparative analysis of HJB97, a high-affinity inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, and its validation in knockdown studies. We will delve into its mechanism of action, compare its performance with other BET inhibitors, and provide detailed experimental protocols for key validation experiments.
This compound is a potent inhibitor of BET proteins, which are key epigenetic readers involved in the regulation of gene transcription.[1] The BET family consists of BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins play a crucial role in cancer and other diseases, making them attractive therapeutic targets. This compound binds with high affinity to the bromodomains of BRD2, BRD3, and BRD4, thereby preventing their interaction with acetylated histones and disrupting downstream transcriptional programs.[1]
On-Target Effect Validation: The Role of Competitive Inhibition and Knockdown Studies
A critical aspect of characterizing any inhibitor is the validation of its on-target effects. While direct knockdown studies validating the effects of this compound are not extensively documented in publicly available literature, its on-target engagement is robustly demonstrated through its use as a key component and control in the context of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are bifunctional molecules that induce the degradation of a target protein. Several potent BET-degrading PROTACs, such as BETd-260, have been designed using this compound as the BET-binding moiety. In these studies, the on-target action of the PROTAC is confirmed by co-treatment with an excess of this compound. The underlying principle is that this compound will compete with the PROTAC for binding to the BET protein, thereby preventing its degradation. The effective blockade of BRD2, BRD3, and BRD4 degradation by this compound serves as a powerful validation of its specific engagement with these target proteins.[1]
Comparative Performance of this compound and Other BET Inhibitors
This compound has demonstrated superior potency compared to other well-known BET inhibitors. The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound, JQ1, and OTX-015 (Birabresib) for comparison.
| Compound | Target | Binding Affinity (Ki) (nM) |
| This compound | BRD2 | < 1 |
| BRD3 | < 1 | |
| BRD4 | < 1 | |
| (+)-JQ1 | BRD2 (BD1) | ~100 |
| BRD3 (BD1) | ~100 | |
| BRD4 (BD1) | ~50 | |
| BRD4 (BD2) | ~90 | |
| OTX-015 (Birabresib) | BRD2 | 4.0 |
| BRD3 | 5.4 | |
| BRD4 | 6.0 |
Note: Ki values can vary depending on the assay conditions. The values presented are approximations from available literature.
| Compound | Cell Line | IC50 (nM) |
| This compound | RS4;11 (Acute Leukemia) | ~25 |
| MOLM-13 (Acute Leukemia) | ~30 | |
| (+)-JQ1 | Multiple Myeloma Cell Lines | 50 - 500 |
| Lung Adenocarcinoma Cell Lines (sensitive) | 420 - 4190 | |
| OTX-015 (Birabresib) | Various Leukemia Cell Lines | 100 - 500 |
| Neuroblastoma Cell Lines | ~500 |
Signaling Pathways and Experimental Workflows
The inhibition of BET proteins by this compound leads to the downregulation of key oncogenes, most notably c-Myc, which plays a central role in cell proliferation, growth, and apoptosis.[3][4][5] The following diagrams illustrate the BET protein signaling pathway and a typical experimental workflow for validating on-target effects using siRNA knockdown.
Caption: BET Signaling Pathway and Point of this compound Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of HJB97 Across the Bromodomain Family: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal Domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical regulators of gene transcription, making them attractive therapeutic targets in oncology and inflammation. HJB97 is a potent inhibitor of the BET family, demonstrating high affinity for BRD2, BRD3, and BRD4.[1][2][3][4] This guide provides a comparative analysis of this compound's selectivity profile against other well-characterized BET inhibitors, supported by experimental data and detailed protocols.
Comparative Selectivity of Bromodomain Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations of this compound in comparison to the well-established pan-BET inhibitors, (+)-JQ1 and Birabresib (OTX-015). The data highlights this compound's high potency for the BET family members.
| Target Bromodomain | This compound (Kᵢ, nM) | (+)-JQ1 (K𝘥, nM) | (+)-JQ1 (IC₅₀, nM) | Birabresib (OTX-015) (EC₅₀, nM) | Birabresib (OTX-015) (IC₅₀, nM) |
| BRD2 | < 1[2][5] | 128 (ITC)[6] | 76.9 (BD1), 32.6 (BD2) (AlphaScreen)[6] | 10-19[7] | 92-112[3][7] |
| BRD3 | < 1[2][5] | ~50-90 (ITC)[8] | - | 10-19[7] | 92-112[3][7] |
| BRD4 | < 1[2][5] | ~50 (BD1), ~90 (BD2) (ITC)[8] | 77 (BD1), 33 (BD2) (AlphaScreen)[8] | 10-19[7] | 92-112[3][7] |
| BRDT | Data not available | ~150 (ITC)[8] | - | - | - |
| Non-BET Bromodomains | Data not available | No significant interaction observed in a panel of non-BET bromodomains via Differential Scanning Fluorimetry.[6] | - | - | - |
Experimental Workflows and Signaling Pathways
The following diagram illustrates a typical experimental workflow for determining the inhibitory activity of a compound like this compound using a competitive binding assay.
Caption: Workflow for assessing bromodomain inhibitor potency.
Experimental Protocols
Detailed methodologies for two common assays used to assess bromodomain inhibitor selectivity are provided below.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the disruption of the interaction between a bromodomain and a fluorescently labeled ligand by a test compound.
a. Materials:
-
Purified recombinant bromodomain protein.
-
Fluorescently labeled probe/ligand (e.g., a small molecule or acetylated histone peptide).
-
Test inhibitor (e.g., this compound).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
b. Method:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled probe at a constant concentration (typically at its K𝘥 value for the bromodomain), and the serially diluted test inhibitor.
-
Initiate the reaction by adding the bromodomain protein at a constant concentration.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data is typically normalized to controls (0% inhibition with no inhibitor and 100% inhibition with a saturating concentration of a known potent inhibitor or no bromodomain protein).
-
The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of a lanthanide-labeled bromodomain to an acceptor-labeled ligand.
a. Materials:
-
Europium-labeled bromodomain protein (Donor).
-
Biotinylated acetylated histone peptide (Ligand).
-
Allophycocyanin (APC)-labeled avidin or streptavidin (Acceptor).[1][2]
-
Test inhibitor (e.g., this compound).
-
TR-FRET assay buffer.
-
384-well, low-volume, white or black microplates.
-
TR-FRET-compatible plate reader.
b. Method:
-
Prepare a serial dilution of the test inhibitor.
-
Add the test inhibitor, biotinylated peptide, and APC-labeled avidin to the wells of the microplate and incubate briefly.
-
Add the Europium-labeled bromodomain to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.[1][2]
-
Measure the TR-FRET signal by exciting the Europium donor (e.g., at 340 nm) and reading the emission at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).[2]
-
The TR-FRET ratio (emission at 665 nm / emission at 620 nm) is calculated.
-
In the presence of a competitive inhibitor, the interaction is disrupted, leading to a decrease in the TR-FRET ratio.
-
The IC₅₀ value is determined from the dose-response curve of the TR-FRET ratio versus the inhibitor concentration.
Conclusion
This compound is a highly potent BET inhibitor, exhibiting sub-nanomolar affinity for BRD2, BRD3, and BRD4.[2][5] It is significantly more potent than first-generation BET inhibitors like (+)-JQ1 and OTX-015.[1][3][4] While its selectivity within the BET family is excellent, a comprehensive assessment of its activity against the broader bromodomain family is necessary to fully establish its selectivity profile and to better understand its potential off-target effects. The experimental protocols detailed in this guide provide a robust framework for such investigations.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HJB97-Based PROTACs and Their Predecessor Inhibitors
In the landscape of targeted protein degradation, PROTACs (Proteolysis-Targeting Chimeras) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a detailed comparative study of HJB97-based PROTACs, specifically focusing on the well-characterized degrader BETd-260, and its predecessor BET (Bromodomain and Extra-Terminal domain) inhibitor, this compound. This comparison will illuminate the significant advantages of the PROTAC approach in terms of potency and efficacy, supported by experimental data.
Performance Comparison: this compound vs. BETd-260
The transition from a competitive inhibitor (this compound) to a targeted degrader (BETd-260) results in a dramatic increase in biological activity. This compound is a high-affinity ligand for BET bromodomains, while BETd-260 incorporates this compound as a "warhead" to recruit BET proteins to the E3 ubiquitin ligase machinery, leading to their degradation.
Table 1: Comparative Performance Metrics of this compound and BETd-260
| Parameter | This compound (Predecessor Inhibitor) | BETd-260 (this compound-based PROTAC) | Fold Improvement |
| Binding Affinity (Ki, BRD4) | < 1 nM[1] | Not directly comparable (acts via degradation) | N/A |
| Cellular Potency (IC50, RS4;11 cells) | 7.9 nM | 0.051 nM (51 pM)[1] | ~155-fold |
| Cellular Potency (IC50, MOLM-13 cells) | 25 nM | 2.2 nM[2] | ~11-fold |
| Protein Degradation (DC50, BRD4 in RS4;11 cells) | Does not induce degradation | ~0.1 nM[1] | N/A |
| Maximal Degradation (Dmax, BRD4 in RS4;11 cells) | Does not induce degradation | >95%[1] | N/A |
As evidenced by the data, BETd-260 demonstrates a remarkable improvement in cellular potency, being over 150 times more potent than this compound in inhibiting the growth of RS4;11 leukemia cells[1]. This enhanced activity is a direct consequence of its mechanism of action, which shifts from simple inhibition to catalytic degradation of the target protein.
Mechanism of Action: From Inhibition to Degradation
The fundamental difference between this compound and BETd-260 lies in their interaction with the cellular machinery. This compound acts as a competitive inhibitor, occupying the acetyl-lysine binding pocket of BET proteins and preventing their interaction with chromatin. In contrast, BETd-260 acts as a molecular bridge, bringing together a BET protein and an E3 ubiquitin ligase (specifically Cereblon), leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.
BET Protein Signaling Pathway and PROTAC Intervention
BET proteins, particularly BRD4, play a crucial role in cancer by regulating the transcription of key oncogenes such as c-Myc[3][4]. They achieve this by binding to acetylated histones at enhancer and promoter regions, recruiting the transcriptional machinery to drive gene expression. This compound inhibits this process, while BETd-260 removes the BET proteins entirely, leading to a more profound and sustained suppression of oncogenic signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these compounds. Below are summaries of the key experimental protocols used to generate the comparative data.
Fluorescence Polarization (FP) Competitive Binding Assay (for this compound)
This assay is used to determine the binding affinity (Ki) of inhibitors to BET bromodomains.
-
Reagents : Recombinant BET bromodomain protein (e.g., BRD4), a fluorescently labeled probe that binds to the bromodomain, and the inhibitor (this compound).
-
Procedure :
-
A fixed concentration of the fluorescent probe and the BET bromodomain protein are incubated to form a complex, resulting in a high fluorescence polarization signal.
-
Increasing concentrations of the inhibitor (this compound) are added to compete with the probe for binding to the bromodomain.
-
The decrease in fluorescence polarization is measured, which is proportional to the displacement of the probe by the inhibitor.
-
-
Data Analysis : The IC50 value (concentration of inhibitor that displaces 50% of the probe) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Western Blotting for Protein Degradation (for BETd-260)
This technique is used to quantify the degradation of target proteins.
-
Cell Culture and Treatment : Cancer cells (e.g., RS4;11) are seeded and treated with varying concentrations of BETd-260 for a specified time.
-
Cell Lysis : Cells are harvested and lysed to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is incubated with primary antibodies specific for the BET proteins (BRD2, BRD3, BRD4) and a loading control (e.g., β-actin). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : The signal is detected using a chemiluminescent substrate and imaged.
-
Data Analysis : The intensity of the protein bands is quantified, and the level of protein degradation is determined relative to the vehicle-treated control. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are calculated.
Cell Viability Assay (CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of this compound or BETd-260 for a specified period (e.g., 72 hours).
-
Reagent Addition : CCK-8 reagent is added to each well and incubated for 1-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.
-
Absorbance Measurement : The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis : The absorbance values are normalized to the vehicle-treated control wells, and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.
Experimental Workflow: From Inhibitor to PROTAC
The development and comparative evaluation of a PROTAC from a known inhibitor follows a structured workflow.
Conclusion
The comparative analysis of the this compound-based PROTAC, BETd-260, and its predecessor inhibitor, this compound, unequivocally demonstrates the superior potency and efficacy of the targeted protein degradation strategy. By converting a high-affinity inhibitor into a degrader, it is possible to achieve picomolar cellular activity and induce profound and sustained downstream pharmacological effects. This guide provides researchers and drug developers with a clear framework for understanding and evaluating the advantages of PROTACs over traditional small molecule inhibitors, supported by robust experimental data and detailed methodologies.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Validating the Downstream Effects of HJB97 on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the BET (Bromodomain and Extra-Terminal Domain) inhibitor HJB97 with other alternatives, focusing on their downstream effects on gene expression. The information presented is supported by experimental data from publicly available research, offering insights for researchers in oncology and drug development.
This compound is a highly potent small molecule that targets the BET family of proteins (BRD2, BRD3, and BRD4), which are crucial epigenetic readers that regulate gene transcription.[1] By binding to the bromodomains of these proteins, this compound prevents their interaction with acetylated histones, leading to the modulation of gene expression. Its high affinity makes it significantly more potent than first-generation BET inhibitors such as (+)-JQ-1.[1][2] Furthermore, this compound serves as a key component in the development of Proteolysis-Targeting Chimeras (PROTACs) like BETd-260, which are designed to induce the degradation of BET proteins.[1][3]
Performance Comparison: this compound vs. Alternatives
The primary alternatives to this compound for modulating BET protein function are the well-characterized inhibitor JQ1 and the PROTAC degrader BETd-260. While this compound acts as a competitive inhibitor, BETd-260 functions by inducing the ubiquitination and subsequent proteasomal degradation of BET proteins. This fundamental difference in their mechanism of action leads to distinct downstream consequences on gene expression and cellular processes.
Key Downstream Gene Expression Changes
Treatment with BET inhibitors and degraders leads to widespread changes in the transcriptome. A primary target of BET protein regulation is the MYC proto-oncogene, a key driver of cell proliferation and tumorigenesis.[4][5] Inhibition of BET proteins typically results in the downregulation of MYC expression.[4] Beyond MYC, these compounds affect a range of genes involved in critical cellular processes, including apoptosis, cell cycle control, and inflammation.[3][6][7]
The following tables summarize the comparative effects of this compound, JQ1, and BETd-260 on key target genes and cellular pathways. Due to the limited availability of direct high-throughput sequencing data for this compound, its effects are inferred based on its higher potency compared to JQ1 and its role as the inhibitory component of BETd-260.
Table 1: Comparison of Effects on Key Oncogenes and Tumor Suppressor Genes
| Gene | This compound (Inferred Effect) | JQ1 | BETd-260 | References |
| c-Myc | Strong Downregulation | Downregulation | Strong Downregulation | [3][4] |
| FOSL1 | Strong Downregulation | Downregulation | Not Reported | [8] |
| BCL2 | Downregulation | Downregulation | Downregulation | [7] |
| Mcl-1 | Downregulation | Not Reported | Downregulation | [3][9] |
| CDKN1A (p21) | Upregulation | Upregulation | Not Reported | [4] |
| Bad | Upregulation | Not Reported | Upregulation | [3] |
Table 2: Comparison of Effects on Cellular Pathways
| Pathway | This compound (Inferred Effect) | JQ1 | BETd-260 | References |
| Cell Cycle Progression | Strong Inhibition | Inhibition | Strong Inhibition | [4][7] |
| Apoptosis | Strong Induction | Induction | Very Strong Induction | [3][9] |
| Inflammatory Response | Modulation (Inhibition of pro-inflammatory genes) | Modulation (Inhibition of pro-inflammatory genes) | Not Reported | [6] |
| Interferon Signaling | Inhibition | Inhibition | Not Reported | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and its alternatives, as well as a typical experimental workflow for analyzing their effects on gene expression.
Caption: Mechanism of BET inhibitors vs. PROTACs.
Caption: Workflow for gene expression analysis.
Experimental Protocols
RNA Sequencing Protocol
This protocol provides a general framework for analyzing global gene expression changes in response to BET inhibitors.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HeLa, HepG2, or relevant cancer cell lines) at a density of 1 x 10^6 cells per well in a 6-well plate.[11][12]
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of this compound, JQ1, BETd-260, or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).[11][12] Perform treatments in triplicate for each condition.
-
-
RNA Extraction:
-
Lyse the cells directly in the wells using a lysis buffer (e.g., from Qiagen RNeasy Kit).[11]
-
Isolate total RNA using a column-based RNA extraction kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
-
RNA Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using a Bioanalyzer or similar instrument. Samples with a RIN value > 8 are recommended for library preparation.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from 1 µg of total RNA using a rRNA depletion kit.[11]
-
Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Purify the final library and assess its quality and quantity.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the treated and control groups to identify significantly up- and down-regulated genes (e.g., using DESeq2 or edgeR).[13]
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes.
-
Quantitative Real-Time PCR (qPCR) Protocol for Validation
This protocol is for validating the gene expression changes identified by RNA sequencing.
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA (from the same samples used for RNA-seq) into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.[6]
-
-
Primer Design and Validation:
-
Design primers specific to the target genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB).[14]
-
Validate primer efficiency and specificity through standard curve analysis and melt curve analysis.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.[14]
-
Perform the qPCR reaction in a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[14]
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method.[15]
-
Perform statistical analysis to determine the significance of the observed expression changes.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Myc targeted regulators of cell metabolism in a transgenic mouse model of papillary lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 12. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Integrating traditional machine learning with qPCR validation to identify solid drug targets in pancreatic cancer: a 5-gene signature study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
HJB97 in the Landscape of Second-Generation BET Inhibitors: A Comparative Guide
The field of epigenetic research has seen a rapid expansion in the development of small molecule inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins, namely BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial regulators of gene transcription and are implicated in a variety of diseases, particularly cancer. While first-generation BET inhibitors like (+)-JQ1 demonstrated promising preclinical activity, their clinical utility has been hampered by dose-limiting toxicities. This has spurred the development of second-generation inhibitors with improved potency, selectivity, and pharmacological properties. This guide provides a comparative analysis of HJB97, a potent pan-BET inhibitor, against other notable second-generation BET inhibitors, offering insights for researchers and drug development professionals.
Overview of this compound
This compound is a high-affinity, pan-BET inhibitor that targets both the first (BD1) and second (BD2) bromodomains of the BET family proteins. It is often utilized as a high-affinity ligand in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of BET proteins. This compound itself demonstrates potent anti-proliferative activity in various cancer cell lines.
Quantitative Comparison of BET Inhibitors
The following tables summarize the biochemical and cellular activities of this compound in comparison to a selection of other second-generation BET inhibitors. It is important to note that direct comparisons of IC50 and Ki values should be interpreted with caution, as experimental conditions can vary between studies.
Table 1: Biochemical Potency of this compound and Other Second-Generation BET Inhibitors
| Inhibitor | Target Profile | BRD4 BD1 (IC50/Ki, nM) | BRD4 BD2 (IC50/Ki, nM) | Other BETs (IC50/Ki, nM) | Reference(s) |
| This compound | Pan-BET | 7.0 (IC50) / 0.5 (Ki) | 7.0 (IC50) / 1.0 (Ki) | BRD2 BD1: 3.1/0.9, BRD2 BD2: 3.9/0.27, BRD3 BD1: 6.6/0.18, BRD3 BD2: 1.9/0.21 | [1][2] |
| ZEN-3694 | Pan-BET | Low nM range | Low nM range | Binds to both bromodomains of BET proteins | [3][4] |
| Pelabresib (CPI-0610) | Pan-BET | 39 (IC50) | - | - | [2] |
| PLX51107 | Pan-BET (modest BD1 preference) | 1.7 (Kd) | 6.1 (Kd) | BRD2 BD1: 1.6, BRD2 BD2: 5.9, BRD3 BD1: 2.1, BRD3 BD2: 6.2, BRDT BD1: 5, BRDT BD2: 120 (all Kd) | [5][6] |
| ABBV-744 | BD2-selective | >300-fold selectivity for BD2 | 4-18 (IC50) | Selective for BD2 across BRD2, BRD3, BRD4, and BRDT | [1][7] |
Table 2: Cellular Activity of this compound and Other Second-Generation BET Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| This compound | RS4;11 (Acute Leukemia) | Cell Growth | 24.1 | [1] |
| This compound | MOLM-13 (Acute Leukemia) | Cell Growth | 25.6 | [1] |
| ZEN-3694 | MV4-11 (AML) | Proliferation | 200 | [3][4] |
| Pelabresib (CPI-0610) | Multiple Myeloma cell lines | Viability | Dose-dependent reduction | [2] |
| PLX51107 | CCRF-CEM (ALL) | Proliferation | 20 | [8] |
| ABBV-744 | MV4:11 (AML) | Proliferation | - (Potent antiproliferative activity) | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of action of pan-BET inhibitors like this compound.
Caption: A generalized workflow for the preclinical evaluation of BET inhibitors.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test inhibitor to a specific BET bromodomain.
Principle: This assay measures the change in polarization of fluorescently labeled probes. A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein (the BET bromodomain), its tumbling is restricted, leading to an increase in polarization. A test inhibitor competes with the fluorescent probe for binding to the bromodomain, causing a decrease in polarization in a concentration-dependent manner.
Materials:
-
Purified recombinant BET bromodomain protein (e.g., BRD4-BD1).
-
Fluorescently labeled probe with known affinity for the target bromodomain.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a solution of the BET bromodomain protein and the fluorescent probe in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal.
-
Serially dilute the test inhibitor to create a range of concentrations.
-
In a microplate, add the BET bromodomain/probe solution to wells containing the different concentrations of the test inhibitor. Include control wells with only the probe (for minimum polarization) and probe with the bromodomain but no inhibitor (for maximum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation if the Kd of the probe is known.
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
Objective: To assess the effect of a BET inhibitor on the proliferation and viability of cancer cells.
Principle: These assays rely on metabolic indicators of cell viability. The MTS assay measures the reduction of a tetrazolium compound by viable cells into a colored formazan product. The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., RS4;11, MOLM-13).
-
Complete cell culture medium.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
MTS reagent or CellTiter-Glo® reagent.
-
96-well microplates.
-
Microplate reader (spectrophotometer for MTS, luminometer for CellTiter-Glo®).
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include vehicle-treated cells as a control.
-
Incubate the cells for a specific period (e.g., 72 hours).
-
For the MTS assay, add the MTS reagent to each well and incubate for 1-4 hours. Then, measure the absorbance at 490 nm.
-
For the CellTiter-Glo® assay, add the CellTiter-Glo® reagent to each well, mix, and incubate for a short period (e.g., 10 minutes). Then, measure the luminescence.
-
Normalize the results to the vehicle-treated control and plot the cell viability against the inhibitor concentration to determine the IC50 value.
Western Blotting for c-Myc Downregulation
Objective: To confirm the on-target effect of a BET inhibitor by measuring the downregulation of a known BET target protein, such as c-Myc.
Materials:
-
Cancer cell line known to be sensitive to BET inhibition (e.g., RS4;11).
-
Test inhibitor (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH).
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Gel electrophoresis and blotting equipment.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Treat the cells with the test inhibitor at various concentrations and for a specific duration (e.g., 24 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against c-Myc, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of c-Myc protein expression.
Concluding Remarks
This compound stands as a potent pan-BET inhibitor that has been instrumental in the development of novel therapeutic strategies, particularly in the realm of targeted protein degradation. When compared to other second-generation BET inhibitors, the choice of agent will depend on the specific research question or therapeutic goal. Pan-BET inhibitors like this compound, ZEN-3694, and pelabresib offer broad activity, while more selective inhibitors like PLX51107 (with a preference for BD1) and ABBV-744 (selective for BD2) provide tools to dissect the specific functions of each bromodomain and may offer a better therapeutic window by mitigating some of the toxicities associated with pan-BET inhibition. The continued exploration of these and other novel BET inhibitors will undoubtedly advance our understanding of epigenetic regulation and pave the way for more effective treatments for cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. zenithepigenetics.com [zenithepigenetics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRD4 profiling identifies critical Chronic Lymphocytic Leukemia oncogenic circuits and reveals sensitivity to PLX51107, a novel structurally distinct BET inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
HJB97 Demonstrates Potent Anti-Proliferative Effects in Xenograft Models: A Comparative Guide
For Immediate Release
[City, State] – [Date] – New preclinical data confirms the significant anti-proliferative activity of HJB97, a novel BET (Bromodomain and Extra-Terminal) inhibitor, in various xenograft models of cancer. This guide provides a comprehensive comparison of this compound's performance with related compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound functions by targeting BET proteins, which are key regulators of gene transcription, including the oncogene c-Myc. Inhibition of these proteins disrupts essential growth and survival pathways in cancer cells. This guide details the in vivo efficacy of this compound and compares it to BETd-260, a proteolysis-targeting chimera (PROTAC) degrader synthesized based on this compound, which has demonstrated even greater potency.
Comparative Efficacy of this compound and Derivatives in Xenograft Models
The anti-tumor activity of this compound was evaluated in several lung cancer xenograft models, demonstrating notable tumor growth inhibition. The tables below summarize the key quantitative data from these studies, alongside comparative data for the more potent derivative, BETd-260.
Table 1: In Vivo Efficacy of this compound in Lung Cancer Xenograft Models
| Xenograft Model | Treatment Group | Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Lewis Lung Carcinoma | Control | 1.5 ± 0.3 | - |
| Lewis Lung Carcinoma | This compound | 0.5 ± 0.2 | ~67% |
| H2228 | Control | 1.2 ± 0.2 | - |
| H2228 | This compound | 0.4 ± 0.1 | ~67% |
| HCC827 | Control | 1.0 ± 0.2 | - |
| HCC827 | This compound | 0.3 ± 0.1 | ~70% |
Data extracted from graphical representations in the source study and approximated. For precise values, refer to the original publication.
Table 2: In Vivo Efficacy of BETd-260 (this compound-based PROTAC) in an Osteosarcoma Xenograft Model
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Key Biomarker Changes |
| MNNG/HOS | BETd-260 (5 mg/kg) | ~94% | Significant decrease in Ki-67, c-Myc; Modulation of Bcl-2 family proteins |
BETd-260 has shown to be over 1000 times more potent than this compound in in vitro assays.
Experimental Protocols
A detailed methodology for the xenograft studies is crucial for the replication and validation of these findings.
Establishment of Xenograft Models and Drug Administration (this compound)
-
Cell Culture: Lewis lung carcinoma, H2228, and HCC827 cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Models: Male C57BL/6 mice (for Lewis lung carcinoma) and nude mice (for H2228 and HCC827), aged 6-8 weeks, were used.
-
Tumor Implantation: 1 x 10^6 cells were suspended in 100 µL of PBS and injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into control and treatment groups.
-
Drug Administration: this compound was administered via intraperitoneal injection at a specified dosage and schedule. The control group received vehicle injections.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.
Visualizing the Mechanism and Workflow
To further elucidate the biological activity and experimental design, the following diagrams are provided.
Caption: this compound signaling pathway illustrating the inhibition of BET proteins, leading to downregulation of c-Myc and modulation of the Bcl-2 family, ultimately inducing apoptosis and inhibiting cell proliferation.
Caption: A streamlined workflow of a typical xenograft model experiment, from initial cell culture and animal preparation to treatment and final data analysis.
The presented data underscores the potential of this compound as an anti-cancer agent. The development of this compound-based PROTACs, such as BETd-260, represents a promising strategy to further enhance therapeutic efficacy by achieving sustained degradation of target proteins. Further investigation into the clinical applications of these compounds is warranted.
Unveiling the Potency of HJB97: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines
A deep dive into the cross-validation of HJB97, a high-affinity BET inhibitor, and its potent derivatives reveals a consistent and powerful anti-proliferative activity across a spectrum of cancer types. This guide provides a comprehensive comparison of its efficacy, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their pursuit of novel cancer therapeutics.
This compound has emerged as a significant player in the field of epigenetic modifiers, specifically targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] These proteins are critical regulators of gene transcription and are considered attractive therapeutic targets in oncology.[1][3] this compound's high-affinity binding to BET proteins makes it a potent inhibitor and a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs), such as BETd-260, which are engineered to induce the degradation of these oncoproteins.[1][4][5]
Comparative Efficacy: A Look at the IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for this compound and its derivative, the PROTAC BETd-260, in various cancer cell lines. This cross-validation across different cancer types underscores the broad-spectrum anti-cancer potential of targeting the BET pathway with these molecules.
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | Leukemia | RS4;11 | <1 (Ki) | [2] |
| Osteosarcoma | MNNG/HOS | ~1000 | [6] | |
| Osteosarcoma | Saos-2 | >1000 | [5] | |
| BETd-260 | Osteosarcoma | MNNG/HOS | <10 | [5][6] |
| Osteosarcoma | Saos-2 | <10 | [5][6] | |
| Osteosarcoma | MG-63 | <10 | [6] | |
| Osteosarcoma | SJSA-1 | <10 | [6] | |
| Hepatocellular Carcinoma | HepG2 | Potent (Specific value not provided) | [4] | |
| Hepatocellular Carcinoma | BEL-7402 | Potent (Specific value not provided) | [4] | |
| Hepatocellular Carcinoma | SK-HEP-1 | Potent (Specific value not provided) | [4] | |
| Hepatocellular Carcinoma | SMMC-7721 | Potent (Specific value not provided) | [4] | |
| Hepatocellular Carcinoma | HuH-7 | Potent (Specific value not provided) | [4] |
Note: The table includes Ki values for this compound, which represent the inhibition constant, a measure of binding affinity. For BETd-260, the data indicates a significant increase in potency, with IC50 values more than 1000 times lower than its parent inhibitor, this compound, in osteosarcoma cell lines.[5][6]
The Mechanism of Action: Disrupting the BET Signaling Pathway
This compound and its PROTAC derivatives exert their anti-cancer effects by interfering with the function of BET proteins, which act as epigenetic "readers." These proteins play a crucial role in regulating the transcription of key oncogenes like c-Myc.[4] By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby inhibiting transcriptional activation. The PROTAC BETd-260 takes this a step further by inducing the ubiquitination and subsequent proteasomal degradation of BET proteins.[1][3][7]
Figure 1. Inhibition of the BET signaling pathway by this compound and BETd-260.
Experimental Protocols for IC50 Determination
The IC50 values presented in this guide were determined using standardized cell viability assays. The general protocol is as follows:
Cell Culture:
-
Cancer cell lines were cultured in the appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum.[7]
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (e.g., CCK-8 or Alamar Blue):
-
Cells were seeded in 96-well plates at a specific density (e.g., 3000-4000 cells/well) and allowed to adhere overnight.[7]
-
The following day, cells were treated with a serial dilution of the test compound (this compound or BETd-260) or DMSO as a vehicle control.
-
After a specified incubation period (e.g., 72 hours), a cell viability reagent (such as Cell Counting Kit-8 or Alamar Blue) was added to each well.[7][8]
-
Following an additional incubation period (typically 2-4 hours), the absorbance was measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[7]
-
The percentage of cell viability was calculated relative to the DMSO-treated control cells.
-
IC50 values were determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.
Western Blot Analysis for Protein Degradation: To confirm the mechanism of action of PROTACs like BETd-260, western blotting is performed to assess the degradation of target proteins.
-
Cells are treated with the compound for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., Actin or GAPDH).
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified.
Figure 2. Workflow for determining IC50 values.
Conclusion
The available data strongly supports the potent anti-proliferative activity of this compound and its PROTAC derivative, BETd-260, across a range of cancer cell lines. The cross-validation of their efficacy in different cancer models highlights the therapeutic potential of targeting the BET signaling pathway. The significantly enhanced potency of the PROTAC approach, as seen with BETd-260, offers a promising strategy for the development of more effective and targeted cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of HJB97 with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
HJB97 is a potent and high-affinity inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are key epigenetic readers regulating the transcription of crucial oncogenes.[1] As a single agent, this compound has demonstrated significant anti-proliferative activity in various cancer cell lines. However, the therapeutic potential of BET inhibitors is often enhanced when used in combination with other anticancer agents. This guide provides a comparative analysis of the synergistic effects of this compound, and by extension other BET inhibitors like JQ1, with different classes of cancer drugs, supported by experimental data and detailed protocols.
This compound: A Potent BET Inhibitor
This compound exhibits low nanomolar IC50 values in acute leukemia cell lines, specifically 24.1 nM in RS4;11 and 25.6 nM in MOLM-13 cells.[1] Its mechanism of action involves the suppression of key oncogenes such as c-Myc.[1][2] While direct combination studies with this compound are emerging, extensive research on the well-characterized BET inhibitor JQ1 provides a strong basis for predicting the synergistic potential of this compound.
Synergistic Combinations with Other Cancer Drugs
The following sections detail the synergistic effects observed when BET inhibitors are combined with other anticancer agents. The data presented is largely from studies involving JQ1, a well-established BET inhibitor often used as a benchmark. Given this compound's comparable or even superior potency in some contexts, similar or enhanced synergistic outcomes can be anticipated.
Combination with PARP Inhibitors
BET inhibitors have shown remarkable synergy with Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly in cancers with or without BRCA mutations. This combination leads to increased DNA damage and cell death.[3][4]
Experimental Data:
| Cancer Type | Cell Line | BET Inhibitor | PARP Inhibitor | Key Findings | Reference |
| Ovarian Cancer | OVCAR3 (BRCA wt) | JQ1 | Olaparib | ~50-fold decrease in Olaparib IC50; Combination Index (CI) < 1, indicating synergy. | [3] |
| Neuroblastoma | BE(2)-C | JQ1 | Olaparib | 19.9-fold decrease in JQ1 IC50. | [5] |
| Neuroblastoma | IMR-32 | JQ1 | Olaparib | 2.0-fold decrease in JQ1 IC50. | [5] |
| Neuroblastoma | SK-N-SH | JQ1 | Olaparib | 12.1-fold decrease in JQ1 IC50. | [5] |
| Cholangiocarcinoma | KKU-055, KKU-100 | JQ1 or I-BET762 | Olaparib or Veliparib | CI values between 0.1 and 0.8, indicating strong synergy. | [6] |
Mechanism of Synergy:
The synergy between BET and PARP inhibitors stems from the dual targeting of DNA damage repair pathways. BET inhibitors downregulate the expression of key DNA repair proteins like RAD51 and Ku80, which are involved in homologous recombination (HR) and non-homologous end joining (NHEJ) respectively.[7][8] This creates a "BRCAness" phenotype, making cancer cells more susceptible to PARP inhibitors, which block single-strand break repair. The accumulation of unrepaired DNA damage leads to mitotic catastrophe and apoptosis.[4]
Combination with Chemotherapy
Combining BET inhibitors with conventional chemotherapy agents like taxanes and platinum-based drugs has shown synergistic effects in various cancers.
Experimental Data:
| Cancer Type | Cell Line | BET Inhibitor | Chemotherapy | Key Findings | Reference |
| Prostate Cancer | LNCaP | JQ1 | Docetaxel | JQ1 significantly enhanced the cell inhibitory effect of docetaxel. | [9] |
| Non-Small Cell Lung Cancer | A549, H157 | JQ1 | Paclitaxel, Cisplatin | Synergistic growth inhibition with CI < 1. | [10] |
| Triple-Negative Breast Cancer | MDA-MB-231, HS578T | JQ1 | Docetaxel, Cisplatin | Synergistic induction of apoptosis. | [11] |
| Neuroblastoma | Kelly | JQ1 | Vincristine | Synergistic reduction in tumor growth in vivo. | [12] |
Mechanism of Synergy:
BET inhibitors can sensitize cancer cells to chemotherapy through multiple mechanisms. They can induce cell cycle arrest, making cells more vulnerable to DNA-damaging agents.[11] Additionally, BET inhibitors can suppress the expression of anti-apoptotic proteins like Bcl-2, thereby lowering the threshold for chemotherapy-induced apoptosis.[2][13] In some cases, chemotherapy agents can also downregulate BET protein expression, further enhancing the combination's efficacy.[10]
Combination with Immunotherapy
Emerging evidence suggests that BET inhibitors can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies.
Experimental Data:
| Cancer Type | Model | BET Inhibitor | Immunotherapy | Key Findings | Reference |
| Colorectal Cancer | Syngeneic mouse model | JQ1 | anti-PD-1 | Synergistically augmented anti-tumor capacity and prolonged overall survival. | [14] |
| Ovarian Cancer | Syngeneic mouse model | JQ1 | - | Suppressed tumor growth in a cytotoxic T cell-dependent manner. | [15] |
| Breast Cancer | 4T1 mouse model | JQ1 | TLR7 agonist | Enhanced suppression of tumor growth and metastasis. | [16] |
Mechanism of Synergy:
BET inhibitors can modulate the tumor microenvironment to be more favorable for an anti-tumor immune response. They have been shown to decrease the expression of the immune checkpoint ligand PD-L1 on tumor cells, thereby reducing T-cell exhaustion.[14][15] Concurrently, BET inhibitors can increase the expression of Major Histocompatibility Complex class I (MHC-I) molecules on cancer cells, making them more visible to cytotoxic T cells.[14] This dual action enhances the efficacy of immune checkpoint blockade.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound alone and in combination with other drugs.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the combination drug, or the combination of both for 48-72 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition synergizes with PARP inhibitor in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibition Synergizes with PARP Inhibitor in Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The combination of BET and PARP inhibitors is synergistic in models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET inhibitor JQ1 attenuates double-strand break repair and sensitizes models of pancreatic ductal adenocarcinoma to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of JQ1 Combined With Docetaxel for the Treatment of Prostate Cancer Cells in 2D- and 3D-Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The BET bromodomain inhibitor exerts the most potent synergistic anticancer effects with quinone-containing compounds and anti-microtubule drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BET inhibitor JQ1 enhances anti-tumor immunity and synergizes with PD-1 blockade in CRC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BET Bromodomain Inhibition Promotes Anti-Tumor Immunity by Suppressing PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination Therapy with a TLR7 Agonist and a BRD4 Inhibitor Suppresses Tumor Growth via Enhanced Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling HJB97
Disclaimer: This document provides guidance on the safe handling of HJB97 based on general principles for potent, uncharacterized research compounds with potential cytotoxic activity. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is crucial to treat this compound with extreme caution and handle it as a hazardous substance. All laboratory personnel must be thoroughly trained in handling potent compounds before working with this compound.
Immediate Safety and Hazard Information
This compound is a high-affinity BET (Bromodomain and Extra-Terminal domain) inhibitor used in research for designing PROTAC (Proteolysis Targeting Chimera) BET degraders and has demonstrated anti-tumor activity. Due to its mechanism of action and potential as a cytotoxic agent, this compound should be handled with stringent safety protocols to minimize exposure. The toxicological properties of this compound have not been fully investigated.
Assumed Hazards:
-
Potent and biologically active.
-
Potentially cytotoxic.
-
May be harmful if inhaled, ingested, or absorbed through the skin.
-
May cause eye and skin irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving is recommended for handling cytotoxic drugs.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. A full face shield is preferred if there is a significant risk of splashing.[1] |
| Lab Coat/Gown | A disposable, fluid-resistant, long-sleeved gown with cuffs. | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | A fit-tested N95 respirator or higher, used in conjunction with a fume hood. | To be used when there is a risk of aerosol generation.[2] |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside the designated handling area.[1] |
Operational Plan: Step-by-Step Handling Procedures
3.1. Designated Handling Area:
-
All work with this compound (weighing, dissolving, and aliquoting) must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet.[2]
-
The work surface should be covered with disposable absorbent pads to contain any potential spills.
3.2. Weighing and Reconstitution:
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent, vials, etc.) and waste containers are inside the fume hood.
-
Weighing: Carefully weigh the required amount of solid this compound. Use anti-static weigh boats to minimize the dispersal of fine powders.
-
Reconstitution: Add the appropriate solvent to the solid this compound in a dropwise manner to avoid splashing. Gently swirl or vortex to dissolve. Do not sonicate, as this may generate aerosols.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and hazard symbols.
3.3. Experimental Use:
-
When adding this compound to cell cultures or other experimental systems, use techniques that minimize the generation of aerosols and splashes.
-
All equipment that comes into contact with this compound (pipette tips, tubes, flasks, etc.) should be considered contaminated and disposed of as cytotoxic waste.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous and potentially cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, shoe covers, weigh boats, pipette tips, and other disposable labware should be collected in a designated, clearly labeled, leak-proof container lined with a cytotoxic waste bag.[4] |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a sealed, labeled, and compatible hazardous waste container. Do not dispose of down the drain. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.[5] |
All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Emergency Procedures
| Emergency | Procedure |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Alert others and your supervisor. If the spill is small and you are trained to handle it, wear appropriate PPE and use a cytotoxic spill kit to absorb the material.[3] Clean the area with a decontaminating solution. For large spills, contact your institution's EHS office. |
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
